Mezlocillin
Description
Semisynthetic ampicillin-derived acylureido penicillin. It has been proposed for infections with certain anaerobes and may be useful in inner ear, bile, and CNS infections.
This compound has been reported in Bos taurus and Apis cerana with data available.
This compound is a broad-spectrum, beta-lactam penicillin antibiotic with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts the final stage of bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and eventually causing cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and is indicated for bacterial disease and has 1 investigational indication.
See also: Piperacillin (related); this compound Sodium (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O8S2/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30)/t12-,13-,14+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBATNHYBCGSSN-VWPFQQQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023316 | |
| Record name | Mezlocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mezlocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.71e-01 g/L | |
| Record name | Mezlocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51481-65-3 | |
| Record name | Mezlocillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51481-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mezlocillin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mezlocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mezlocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mezlocillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEZLOCILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2O403D1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mezlocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Mezlocillin on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanism by which Mezlocillin, a broad-spectrum ureidopenicillin, exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. It covers the drug's primary targets, quantitative binding data, and the experimental protocols used to elucidate its mode of action.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound's bactericidal activity is a direct result of its ability to disrupt the integrity of the bacterial cell wall.[1] Like other β-lactam antibiotics, its primary targets are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[2][3] These enzymes are essential for the final steps of peptidoglycan biosynthesis, the critical structural component of the bacterial cell wall.[4]
The mechanism can be detailed in the following steps:
-
Targeting Penicillin-Binding Proteins (PBPs): PBPs are membrane-associated enzymes, including transpeptidases, transglycosylases, and carboxypeptidases, that catalyze the assembly and remodeling of the peptidoglycan layer.[5][6] The transpeptidase function of PBPs is particularly crucial as it creates the peptide cross-links between adjacent glycan chains, a step that confers mechanical strength and rigidity to the cell wall.[7][8]
-
Covalent Inhibition: this compound's molecular structure mimics the D-alanyl-D-alanine (D-Ala-D-Ala) moiety, the natural substrate of the PBP transpeptidase domain.[3][7] This structural similarity allows this compound to enter the PBP active site. The highly reactive β-lactam ring of this compound is then attacked by the active-site serine residue of the PBP. This reaction forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[4][9]
-
Disruption of Cell Wall Integrity: The inactivation of multiple PBPs halts the cross-linking of the peptidoglycan mesh.[8] This inhibition is most effective in actively growing and dividing bacteria, which are continuously synthesizing new cell wall material.[10]
-
Bacterial Lysis: Without the ability to properly synthesize and repair its cell wall, the bacterium cannot withstand the high internal osmotic pressure. This leads to a loss of structural integrity, morphological changes such as blebbing and sphere formation, and ultimately results in cell lysis and death.[1][5][11] This process can be further mediated by the cell's own autolytic enzymes.[1]
Quantitative Data: PBP Binding Affinity
The efficacy of this compound is determined by its binding affinity for various PBPs within a target bacterium. This affinity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of PBP activity. A lower IC₅₀ value indicates higher binding affinity and greater potency.
The following table summarizes the IC₅₀ values of this compound for the major PBPs identified in Helicobacter pylori.
| Target Organism | PBP (Molecular Mass) | IC₅₀ (μg/ml) | Reference |
| Helicobacter pylori ATCC 43579 | PBP (66 kDa) | 0.125 | [5] |
| Helicobacter pylori ATCC 43579 | PBP (63 kDa) | 0.125 | [5] |
| Helicobacter pylori ATCC 43579 | PBP (60 kDa) | 0.125 | [5] |
| Helicobacter pylori ATCC 43579 | PBP (47 kDa) | 0.125 | [5] |
Table 1: this compound IC₅₀ values for Helicobacter pylori PBPs. Data from a competitive binding assay using biotinylated ampicillin as the reporter probe.[5]
Notably, this compound demonstrates potent and uniform inhibition against all four major PBPs in H. pylori, with an IC₅₀ of just 0.125 μg/ml for each.[5]
Experimental Protocols: PBP Binding Assays
The determination of PBP binding affinity and IC₅₀ values is typically achieved through competitive binding assays. In these experiments, varying concentrations of an unlabeled antibiotic (e.g., this compound) are used to compete with a fixed concentration of a labeled penicillin probe for binding to PBPs.
This modern protocol utilizes a fluorescently tagged β-lactam probe to visualize and quantify PBP binding.[9][12]
1. Preparation of Bacterial Membranes:
- Grow bacterial cells to the mid-logarithmic phase.
- Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[13]
- Lyse the cells using a French press or sonication.
- Perform differential centrifugation (a low-speed spin to remove unlysed cells, followed by a high-speed spin to pellet membranes).
- Wash the membrane pellet and resuspend in buffer to a known protein concentration.
2. Competitive Binding Reaction:
- Aliquots of the membrane preparation are incubated with serially diluted concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25-37°C).
- A control reaction with no this compound is included.
- Add a constant, sub-saturating concentration of a fluorescent penicillin analog, such as BOCILLIN™ FL (a fluorescein-conjugated penicillin V), to all samples.
- Incubate for an additional 10-15 minutes to allow the probe to bind to any available PBPs.
3. Detection and Quantification:
- Stop the reaction by adding Laemmli sample buffer.
- Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
- Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.
- Quantify the fluorescence intensity of each PBP band using densitometry software.
4. Data Analysis:
- The percentage of probe binding at each this compound concentration is calculated relative to the no-drug control.
- Plot the percentage of binding against the logarithm of the this compound concentration.
- The IC₅₀ value is determined by fitting the data to a dose-response curve and calculating the concentration of this compound that results in a 50% reduction in fluorescent probe binding.[5]
node [
shape=box,
style="filled",
fontname="Arial",
fontsize=10,
fillcolor="#FFFFFF",
fontcolor="#202124"
];
edge [
fontname="Arial",
fontsize=9,
color="#202124"
];
start [label="Start: Prepare Bacterial\nMembrane Fractions", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
incubate [label="Incubate membranes with varying\nconcentrations of this compound"];
add_probe [label="Add a constant concentration of\nfluorescent probe (e.g., BOCILLIN-FL)"];
separate [label="Separate proteins via\nSDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"];
detect [label="Detect labeled PBPs via\nIn-gel Fluorescence Scanning"];
quantify [label="Quantify fluorescence intensity\nfor each PBP band"];
calculate [label="Calculate IC₅₀ values:\nThe concentration of this compound that\nreduces probe binding by 50%", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> incubate [label="Step 1"];
incubate -> add_probe [label="Step 2"];
add_probe -> separate [label="Step 3"];
separate -> detect [label="Step 4"];
detect -> quantify [label="Step 5"];
quantify -> calculate [label="Step 6"];
calculate -> end;
}
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control - Atlas Infectious Disease Practice [atlasidp.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
- 12. Penicillin-binding protein imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
An In-depth Technical Guide to the Synthesis Pathways and Chemical Properties of Mezlocillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes and core chemical properties of Mezlocillin, a broad-spectrum acylureidopenicillin antibiotic. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a complex organic molecule with specific physicochemical properties that influence its stability, solubility, and pharmacokinetic profile.[1] These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₅N₅O₈S₂ | [1] |
| Molecular Weight | 539.59 g/mol | [2] |
| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [1] |
| CAS Number | 51481-65-3 | [1] |
| Appearance | Solid, white crystalline powder | [1][3] |
| Solubility | Water: 0.471 g/L | [1] |
| DMSO: ≥ 19.75 mg/mL (as sodium salt) | [4] | |
| Acidic pKa | 3.49 | [2] |
| LogP (AlogP) | -0.23 | [2] |
| Protein Binding | 16–42% | [5] |
| Elimination Half-life | ~1 hour (intravenous injection) | [5] |
Synthesis Pathways
The most common and industrially significant synthesis of this compound starts from ampicillin. This pathway involves the acylation of the amino group of ampicillin with a reactive derivative of a substituted imidazolidinone. An alternative route can also utilize 6-aminopenicillanic acid (6-APA) as the starting material.
Primary Synthesis Route: From Ampicillin
This pathway involves the reaction of Ampicillin Trihydrate with 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone. This key intermediate is synthesized beforehand. The overall workflow is depicted below.
This protocol is adapted from methodologies described in patent literature, which report yields exceeding 90%.[4][6]
Materials:
-
Ampicillin Trihydrate
-
1-chloroformyl-3-methylsulfonyl-2-imidazolidinone
-
Purified Water
-
4% (w/v) Sodium Hydroxide solution
-
Dilute Hydrochloric Acid
-
Acetone (or other suitable organic solvent like isopropanol)[6][7]
Procedure:
-
Dissolution: In a suitable reaction vessel, add 1 part by weight of Ampicillin Trihydrate to 15 parts by volume of purified water (e.g., 100 g Ampicillin Trihydrate in 1.5 L water).
-
Cooling & pH Adjustment: Stir the suspension and cool the mixture to between 0-5°C. Carefully add 4% sodium hydroxide solution dropwise until the Ampicillin Trihydrate is completely dissolved and the pH is alkaline.
-
Acylation Reaction: Slowly add 0.59 parts by weight of 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone to the reaction mixture.
-
pH Control: Throughout the addition, maintain the reaction temperature at 0-5°C and simultaneously add 4% sodium hydroxide solution dropwise to keep the pH of the solution between 7.0 and 7.5.
-
Reaction Completion & Filtration: Once the reaction is complete (monitored by a suitable method like HPLC), filter the reaction product.
-
Acidification & Crystallization: To the filtrate, add 4 to 6 volumes of an organic solvent such as acetone (relative to the initial weight of Ampicillin Trihydrate). Adjust the temperature to 20-25°C.
-
Slowly add dilute hydrochloric acid to acidify the solution. A solid precipitate (this compound) will form. Continue adding acid until the pH reaches 2.0.
-
Maturation: Continue stirring the suspension for approximately 30 minutes to ensure complete crystallization.
-
Isolation and Washing: Isolate the crystallized product by filtration. Wash the solid cake with a 20% aqueous solution of the organic solvent used for crystallization.
-
Drying: Dry the final product under vacuum to yield pure this compound.[6]
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][8][9]
-
Target Binding: this compound specifically targets and binds to Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][8]
-
Inhibition of Transpeptidation: This binding inactivates the PBPs, which are essential enzymes (transpeptidases) for the final step of peptidoglycan synthesis. This step involves the cross-linking of peptide chains, which gives the cell wall its structural integrity.[7]
-
Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall. The continuous activity of bacterial autolytic enzymes (autolysins) then leads to cell lysis and bacterial death.[1][9]
References
- 1. This compound | C21H25N5O8S2 | CID 656511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound: this compound (CHEMBL1731) - ChEMBL [ebi.ac.uk]
- 3. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Microbiology, pharmacology, and clinical use of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101585845B - Preparation process of this compound - Google Patents [patents.google.com]
- 7. CN101550144B - Preparation technique for this compound - Google Patents [patents.google.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
In Vitro Antibacterial Spectrum of Mezlocillin Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of mezlocillin against a range of clinically relevant gram-negative bacteria. The document summarizes key quantitative susceptibility data, details the experimental protocols for its determination, and visualizes the underlying mechanism of action and experimental workflows.
Introduction to this compound
This compound is a broad-spectrum acylureido penicillin antibiotic that exhibits bactericidal activity against a variety of gram-positive and gram-negative organisms.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] By binding to penicillin-binding proteins (PBPs), this compound disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.[2] This guide focuses on its in vitro efficacy against gram-negative bacteria, a critical aspect for its clinical application in treating various infections.
Quantitative Antibacterial Spectrum
The following tables summarize the in vitro activity of this compound against various gram-negative bacteria, presenting Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates. This data is crucial for understanding the potency and spectrum of this compound.
Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa
| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| 20 | - | - | [3] |
| 107 | - | - | [4] |
Note: Specific MIC50 and MIC90 values for P. aeruginosa were not explicitly provided in the referenced abstracts in a tabular format, but the studies confirm its activity. A study evaluating 1795 clinical isolates reported a MIC90 of 64 µg/mL for Pseudomonas species.[5] Another study indicated that 87% of P. aeruginosa isolates were susceptible to this compound.[4]
Table 2: In Vitro Activity of this compound against Enterobacteriaceae
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | - | - | ≤32 | [5] |
| Klebsiella spp. | - | - | ≤32 | [5] |
| Enterobacter spp. | - | - | ≤32 | [5] |
| Serratia spp. | - | - | ≤32 | [5] |
| Proteus spp. (indole-positive) | - | - | ≤32 | [5] |
| Proteus mirabilis | - | - | ≤32 | [5] |
| Citrobacter spp. | - | - | ≤32 | [5] |
| Acinetobacter spp. | - | - | 64 | [5] |
Note: The referenced study evaluated 1795 clinical isolates and reported MIC90 values for the listed species.[5] Another study reported that this compound inhibited 71% of Serratia marcescens, 67% of Escherichia coli, 50% of Enterobacter spp., and 49% of Klebsiella spp. at a concentration of 12.5 µg/mL.[6]
Mechanism of Action
This compound, like other β-lactam antibiotics, targets the bacterial cell wall, a structure essential for maintaining cell integrity. The following diagram illustrates the mechanism of action.
Experimental Protocols
The determination of in vitro antibacterial susceptibility is performed using standardized methods. The most common methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.
Protocol:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of this compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) within the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under aerobic conditions.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into an agar medium.
Protocol:
-
Preparation of Antimicrobial Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of a stock solution of the antibiotic to molten agar before it solidifies. A control plate without any antibiotic is also prepared.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is spot-inoculated with a standardized amount of the bacterial suspension (typically 10^4 CFU per spot). Multiple bacterial isolates can be tested on a single plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar surface.[7]
Resistance Mechanisms in Gram-Negative Bacteria
Resistance to β-lactam antibiotics like this compound in gram-negative bacteria can occur through several mechanisms. One of the most significant is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. Other mechanisms include alterations in the target PBPs, reducing the binding affinity of the drug, and changes in the outer membrane permeability, which can limit the access of the antibiotic to its target.
Conclusion
This compound demonstrates a broad spectrum of in vitro activity against many clinically important gram-negative bacteria, including members of the Enterobacteriaceae and Pseudomonas aeruginosa. The quantitative data presented, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals. Understanding the susceptibility patterns and the methodologies for their determination is essential for the appropriate evaluation and potential application of this antibiotic.
References
- 1. ccjm.org [ccjm.org]
- 2. Microbiology, pharmacology, and clinical use of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of anti-pseudomonas activity of azlocillin, this compound, and ticarcillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of apalcillin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in-vitro activity of this compound against community hospital isolates in comparison to other penicillins and cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: in vitro studies of a new broad-spectrum penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agar dilution - Wikipedia [en.wikipedia.org]
The Preclinical Profile of Mezlocillin: An In-depth Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of mezlocillin, a broad-spectrum penicillin antibiotic. The information presented herein is curated from a variety of preclinical studies, offering valuable insights for researchers and professionals involved in drug development and discovery. This document summarizes key quantitative data in structured tables, details experimental protocols for pivotal studies, and provides visual representations of experimental workflows and pathways to facilitate a deeper understanding of this compound's preclinical characteristics.
Pharmacokinetics: A Multi-Species Perspective
The pharmacokinetic profile of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), has been characterized in several preclinical models, primarily in rats and rabbits. These studies reveal species-specific differences and dose-dependent kinetics, which are crucial considerations for extrapolating preclinical findings to clinical scenarios.
Absorption and Distribution
This compound is poorly absorbed from the gastrointestinal tract and is therefore administered parenterally. Following intramuscular or intravenous injection, it is well absorbed, reaching peak plasma concentrations within 45-90 minutes.[1] this compound distributes widely into body tissues and fluids, including blister fluid, urine, peritoneal fluid, pleural fluid, middle ear fluid, intestinal mucosa, bone, gallbladder, lung, and female reproductive tissues.[2] Penetration into the cerebrospinal fluid (CSF) is generally minimal but increases in the presence of meningeal inflammation.[1] In experimental meningitis models in rabbits, this compound penetration into the CSF was reported to be between 5% and 20%.[3]
Protein binding of this compound is relatively low and can be saturable. In rat serum, protein binding ranges from 20% to 40%.[4] In human plasma, the protein binding is reported to be between 16% and 45%.[2]
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Rat | Rabbit | Dog |
| Dose (mg/kg) | 20 (IV) | 50 (SC) | Data not sufficiently available |
| Half-life (t½) (min) | 8 ± 2 | 82.8 | |
| 200 (IV) | 100 (SC) | ||
| 15 ± 3 | 81.6 | ||
| Total Body Clearance (mL/min/kg) | 203.6 ± 36.2 (50 mg/kg) | Data not sufficiently available | |
| 171.7 ± 42.1 (80 mg/kg) | |||
| Volume of Distribution (Vd) (L/kg) | Decreased with higher dose | Data not sufficiently available | |
| Protein Binding (%) | 20 - 40 | Data not sufficiently available |
Note: Data for dogs were not sufficiently available in the reviewed literature to populate this table.
Table 2: Tissue Distribution of this compound in Preclinical Models
| Tissue | Rat (Concentration µg/g or µg/mL) | Rabbit (Concentration µg/g or µg/mL) |
| Lung | Specific quantitative data not available | Specific quantitative data not available |
| Kidney | Specific quantitative data not available | Specific quantitative data not available |
| Liver | Specific quantitative data not available | Specific quantitative data not available |
| Spleen | Specific quantitative data not available | Specific quantitative data not available |
| Muscle | Specific quantitative data not available | Specific quantitative data not available |
| Heart | Specific quantitative data not available | Specific quantitative data not available |
| Brain | Specific quantitative data not available | Specific quantitative data not available |
Note: While general statements about tissue distribution are available, specific quantitative concentration data across a range of tissues in preclinical models were not readily found in the reviewed literature.
Metabolism and Excretion
This compound undergoes limited metabolism.[1] The primary route of elimination is via the kidneys through both glomerular filtration and tubular secretion, with approximately 55% of the total dose excreted as unchanged drug in the urine.[1] A significant portion of the drug is also excreted in the bile, with biliary excretion accounting for up to 30% of the administered dose.[1] The elimination half-life is approximately 1 hour and can be prolonged in cases of renal impairment.[1] Dose-dependent pharmacokinetics have been observed in rats, with higher doses leading to decreased clearance and a longer elimination half-life.[4]
Pharmacodynamics: In Vitro and In Vivo Activity
This compound is a bactericidal antibiotic that inhibits the final stage of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][5] This leads to the arrest of peptidoglycan synthesis, resulting in cell lysis and death.[5]
In Vitro Susceptibility
This compound demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its in vitro efficacy is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Table 3: In Vitro Activity of this compound Against Selected Bacterial Species
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Data not sufficiently available | Data not sufficiently available | ≤32 |
| Klebsiella spp. | Data not sufficiently available | 4 | ≤32 |
| Pseudomonas aeruginosa | Data not sufficiently available | 16 | 64 |
| Enterococcus spp. | Data not sufficiently available | Data not sufficiently available | ≤1 (82% inhibited) |
| Proteus mirabilis | Data not sufficiently available | Data not sufficiently available | ≤32 |
| Serratia marcescens | Data not sufficiently available | Data not sufficiently available | Data not sufficiently available |
| Acinetobacter spp. | Data not sufficiently available | Data not sufficiently available | 64 |
Note: MIC values can vary significantly depending on the specific strains tested and the methodology used.
In Vivo Efficacy in Preclinical Infection Models
The in vivo efficacy of this compound has been evaluated in various preclinical models of infection, including experimental meningitis and pyelonephritis. These studies provide crucial information on the drug's ability to combat infections in a living system.
In a rabbit model of experimental meningitis caused by Escherichia coli and Listeria monocytogenes, this compound demonstrated bacteriological efficacy.[3] In rat models of experimental pyelonephritis caused by Proteus mirabilis or Escherichia coli, this compound was found to be as effective as ampicillin.[6]
Table 4: In Vivo Efficacy of this compound in Preclinical Infection Models
| Infection Model | Animal Model | Pathogen | Key Findings |
| Meningitis | Rabbit | E. coli, L. monocytogenes | Reduced bacterial counts in CSF.[3] |
| Pyelonephritis | Rat | P. mirabilis, E. coli | Equivalent efficacy to ampicillin in reducing bacterial load in kidneys.[6] |
| Sepsis | Mouse | Data not sufficiently available | Specific dose-response and survival data not available in the reviewed literature. |
| Pneumonia | Mouse | Data not sufficiently available | Specific dose-response and efficacy data not available in the reviewed literature. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. This section outlines the protocols for key experiments cited in this guide.
Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous administration.
Protocol:
-
Animal Model: Male Wistar rats (250-300g) are used.
-
Drug Administration: this compound is administered as a single intravenous bolus injection via the tail vein at doses of 20 mg/kg and 200 mg/kg.[4]
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 2, 5, 10, 20, 30, 45, 60, 90, and 120 minutes) post-dose into heparinized tubes.[4]
-
Plasma Preparation: Plasma is separated by centrifugation at 3000 rpm for 10 minutes and stored at -20°C until analysis.
-
Drug Quantification: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the in vitro susceptibility of bacterial isolates to this compound.
Protocol:
-
Bacterial Strains: A panel of clinically relevant bacterial isolates is used.
-
Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. A growth control well (broth and inoculum without drug) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the extent of this compound binding to plasma proteins.
Protocol:
-
Apparatus: A multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa) is used.
-
Sample Preparation: Rat plasma is spiked with a known concentration of this compound.
-
Dialysis: The plasma sample is placed in one chamber of the dialysis cell, and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is placed in the opposing chamber.
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking for a sufficient period to allow equilibrium to be reached (typically 4-6 hours).
-
Sampling: Aliquots are taken from both the plasma and buffer chambers at the end of the incubation period.
-
Drug Quantification: The concentration of this compound in both the plasma and buffer samples is determined by a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [(Total concentration - Unbound concentration) / Total concentration] x 100 where the unbound concentration is the concentration in the buffer chamber at equilibrium.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Tissue pharmacokinetics of amoxicillin. An experimental design in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 3. Evaluation of this compound in discriminative animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dose on pharmacokinetics and serum bactericidal activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
The Dawn of a New Defense: An In-depth Technical Guide to the Discovery and Development of Ureidopenicillins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of ureidopenicillins, a pivotal class of broad-spectrum antibiotics. It delves into their historical context, the scientific rationale behind their creation, their mechanism of action, and the experimental methodologies that underpinned their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the ongoing quest for novel antimicrobial agents.
Introduction: The Need for an Expanded Arsenal
The mid-20th century witnessed the dawn of the antibiotic era, a revolutionary period in medicine. However, the widespread use of early penicillins, such as penicillin G and ampicillin, led to the rapid emergence of bacterial resistance. Of particular concern were Gram-negative pathogens, including Pseudomonas aeruginosa, which posed a significant therapeutic challenge due to their intrinsic and acquired resistance mechanisms. This pressing clinical need spurred the search for new penicillin derivatives with an expanded spectrum of activity. The development of carboxypenicillins, such as carbenicillin and ticarcillin, in the 1960s offered a first line of defense against P. aeruginosa, but their efficacy was limited by modest potency and susceptibility to β-lactamases. This set the stage for the development of a more potent class of antipseudomonal penicillins: the ureidopenicillins.
The Genesis of Ureidopenicillins: A Tale of Chemical Innovation
The development of ureidopenicillins in the 1970s marked a significant advancement in antibacterial therapy.[1] These semi-synthetic antibiotics are derivatives of ampicillin, distinguished by the addition of a cyclic urea moiety to the acyl side chain.[2] This structural modification was the key to their enhanced activity against problematic Gram-negative bacteria.
Key Players and Timelines
The development of the primary ureidopenicillins was led by two major pharmaceutical companies:
-
Bayer AG (Germany): Researchers at Bayer were instrumental in the development of azlocillin and mezlocillin . Their work in the early to mid-1970s focused on modifying the ampicillin structure to improve its penetration through the outer membrane of Gram-negative bacteria and enhance its affinity for penicillin-binding proteins (PBPs).
-
Lederle Laboratories (USA): Scientists at Lederle Laboratories, which would later become part of Pfizer, developed piperacillin . Patented in 1974 and approved for medical use in 1981, piperacillin emerged as a highly potent ureidopenicillin with a broad spectrum of activity.[3]
The timeline below illustrates the key milestones in the development of ureidopenicillins and the subsequent introduction of β-lactamase inhibitor combinations.
Synthesis
The synthesis of ureidopenicillins is a semi-synthetic process that starts with the 6-aminopenicillanic acid (6-APA) nucleus, which is also the precursor for ampicillin. The key step involves the acylation of the 6-amino group of 6-APA with a complex side chain containing a ureido group. For instance, the synthesis of piperacillin involves the reaction of ampicillin with 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC).[4][5]
Mechanism of Action and Structure-Activity Relationship
Like all β-lactam antibiotics, ureidopenicillins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They specifically target and covalently bind to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3] This inactivation of PBPs leads to the formation of a defective cell wall and ultimately results in cell lysis.
The enhanced activity of ureidopenicillins against Gram-negative bacteria is attributed to the unique ureido side chain. It is speculated that this side chain mimics a longer segment of the peptidoglycan chain, leading to a higher affinity for the PBPs of these organisms.[2] The polar nature of the side chain is also believed to facilitate penetration through the porin channels of the Gram-negative outer membrane.
In Vitro and In Vivo Evaluation: Experimental Protocols
The development and approval of ureidopenicillins relied on a battery of in vitro and in vivo studies to determine their efficacy and safety. The following sections outline the methodologies for key experiments.
Antimicrobial Susceptibility Testing (AST)
The in vitro activity of ureidopenicillins is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are followed to ensure reproducibility.[6][7]
Broth Microdilution Method (CLSI Guideline M07)
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antibiotic Stock Solution: A stock solution of the ureidopenicillin is prepared in a suitable solvent at a known concentration.
-
Serial Dilution: The antibiotic stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., P. aeruginosa) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The inoculated microtiter plate is incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Pharmacokinetic Analysis
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. For ureidopenicillins, which are administered parenterally, these studies typically involve measuring drug concentrations in plasma over time after intravenous infusion.
High-Performance Liquid Chromatography (HPLC) for Piperacillin in Plasma
This method allows for the sensitive and specific quantification of piperacillin in biological fluids.[4][5]
-
Sample Preparation: A plasma sample is obtained from a subject at a specific time point after drug administration. The proteins in the plasma are precipitated by adding a solvent like acetonitrile. The mixture is then centrifuged to separate the precipitated proteins.
-
Extraction: The supernatant, containing the drug, is transferred to a clean tube and the solvent is evaporated under a stream of nitrogen. The residue is then reconstituted in the mobile phase.
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase, typically a mixture of acetonitrile and a buffer, is used to separate piperacillin from other components in the sample.
-
Detection: A UV detector is used to detect piperacillin as it elutes from the column. The concentration of the drug is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of piperacillin.
Quantitative Data Summary
The following tables summarize the in vitro activity and pharmacokinetic properties of the key ureidopenicillins.
Table 1: In Vitro Activity (MIC₉₀ in µg/mL) of Ureidopenicillins against Selected Gram-Negative Bacteria
| Organism | Azlocillin | This compound | Piperacillin |
| Pseudomonas aeruginosa | 16 | 64 | 16 |
| Escherichia coli | 32 | 16 | 8 |
| Klebsiella pneumoniae | >128 | 32 | 16 |
| Enterobacter cloacae | 64 | 32 | 16 |
| Serratia marcescens | 64 | 32 | 16 |
Note: MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data are compiled from various sources and may vary depending on the study and geographic location.[8][9][10]
Table 2: Pharmacokinetic Parameters of Ureidopenicillins in Healthy Adults
| Parameter | Azlocillin | This compound | Piperacillin |
| Half-life (t½) | 1.1 - 1.5 hours | 1.0 - 1.3 hours | 0.7 - 1.2 hours |
| Protein Binding | 25 - 45% | 20 - 40% | 20 - 30% |
| Volume of Distribution (Vd) | 0.18 - 0.22 L/kg | 0.17 - 0.25 L/kg | 0.18 - 0.30 L/kg |
| Renal Excretion (% of dose) | 50 - 70% | 60 - 75% | 60 - 80% |
Data are approximate mean values and can vary based on individual patient factors.[11]
The Evolution to Combination Therapy: The Rise of β-Lactamase Inhibitors
A major limitation of ureidopenicillins is their susceptibility to hydrolysis by β-lactamase enzymes produced by some bacteria.[2] To overcome this, they are often co-administered with a β-lactamase inhibitor. Tazobactam , developed in the 1980s, is a potent inhibitor of many common β-lactamases. The combination of piperacillin and tazobactam (approved in 1993) significantly broadens the spectrum of activity to include many β-lactamase-producing strains of bacteria.[12]
Conclusion: A Lasting Legacy and Future Directions
The discovery and development of ureidopenicillins represented a landmark achievement in the fight against bacterial infections. Their enhanced activity against challenging Gram-negative pathogens, particularly P. aeruginosa, provided clinicians with a much-needed therapeutic option. The subsequent development of β-lactamase inhibitor combinations further solidified their place in the antimicrobial armamentarium.
The story of the ureidopenicillins serves as a powerful example of how rational drug design, guided by an understanding of bacterial physiology and resistance mechanisms, can lead to the development of life-saving medicines. As we face the growing threat of antimicrobial resistance, the lessons learned from the development of this important class of antibiotics will continue to inform and inspire the next generation of drug discovery and development efforts.
References
- 1. High performance liquid chromatographic determination of plasma free and total tazobactam and piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Azlocillin, this compound, and piperacillin: new broad-spectrum penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative in vitro activity of azlocillin, ampicillin, this compound, piperacillin, and ticarcillin, alone and in combination with an aminoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the activities of the new ureidopenicillins piperacillin, this compound, azlocillin, and Bay k 4999 against gram-negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative pharmacokinetics of azlocillin and piperacillin in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New β-lactam-β-lactamase inhibitor combinations in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Mezlocillin Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Mezlocillin degradation products, with a focus on early-stage research. The information presented herein is intended to support drug development professionals and researchers in ensuring the stability, safety, and efficacy of this compound-based therapeutics. This document details the identified degradation products, the analytical methodologies for their characterization, and the known degradation pathways.
Introduction to this compound and its Degradation
This compound is a broad-spectrum penicillin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] As with all pharmaceuticals, this compound is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its potency and potentially introduce toxic effects. Understanding the degradation profile of this compound is therefore a critical aspect of its development and quality control.
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[1] These studies involve exposing the drug to stress conditions such as heat, light, humidity, and a range of pH values to accelerate the degradation process. The insights gained from such studies are crucial for developing stable formulations and defining appropriate storage conditions.
Identified Degradation Products of this compound
Early-stage research, primarily through forced degradation studies, has identified a number of degradation products of this compound. These impurities are formed through various mechanisms, including hydrolysis, oxidation, and isomerization. A 2019 study by Zhou et al. successfully separated and characterized eleven degradation impurities and one polymerized impurity of this compound using two-dimensional liquid chromatography coupled with ion trap time-of-flight mass spectrometry (2D-LC/IT-TOF MS).
The following table summarizes the key degradation products identified in the literature. While precise quantitative data on formation rates under different conditions are not extensively published in tabular format, the table outlines the conditions under which these impurities are known to form.
| Impurity | Common Name/Type | Formation Conditions | Degradation Pathway |
| Impurity I | Hydrolysis Product | Water, Acid, Base, High Temperature | Hydrolysis |
| Impurity III | Methanolysis Product | Methanol | Methanolysis |
| Impurity IV | Hydrolysis Product | Water, Acid, Base, High Temperature | Hydrolysis |
| Impurity V | Hydrolysis Product | Water, Acid, Base, High Temperature | Hydrolysis |
| Impurity VI | Isomer | Water, Acid, Base, High Temperature | Isomerization |
| Impurity VII | Isomer | Water, Acid, Base, High Temperature | Isomerization |
| Impurity VIII | Isomer | Water, Acid, Base, High Temperature | Isomerization |
| Impurity IX | Isomer | Water, Acid, Base, High Temperature | Isomerization |
| Impurity X | Hydrolysis Product | Water, Acid, Base, High Temperature | Hydrolysis |
| Impurity XI | Oxidation Product | Oxygen | Oxidation |
| Polymerized Impurity | Polymer | Not specified | Polymerization |
Experimental Protocols for Degradation Product Analysis
The primary analytical technique for the identification and characterization of this compound degradation products is two-dimensional liquid chromatography coupled with mass spectrometry. The following is a detailed methodology based on published research.
Forced Degradation Studies
To induce the formation of degradation products, this compound sodium is subjected to the following stress conditions:
-
Acidic Degradation: The drug substance is dissolved in 0.1 M hydrochloric acid and incubated at 60°C for 2 hours.
-
Basic Degradation: The drug substance is dissolved in 0.1 M sodium hydroxide and incubated at 60°C for 30 minutes.
-
Oxidative Degradation: The drug substance is dissolved in 3% hydrogen peroxide and stored at room temperature for 2 hours.
-
Thermal Degradation: The solid drug substance is exposed to a temperature of 105°C for 72 hours.
-
Photolytic Degradation: The solid drug substance is exposed to 4500 lux of light for 72 hours.
Two-Dimensional Liquid Chromatography (2D-LC)
The separation of this compound and its impurities is achieved using a 2D-LC system.
-
First Dimension (1D) Chromatography:
-
Column: A C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of a non-volatile buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Purpose: To achieve an initial separation of the complex mixture.
-
-
Second Dimension (2D) Chromatography:
-
Column: A compatible C18 column with a volatile mobile phase.
-
Mobile Phase: A gradient of a volatile buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Heart-cutting: Specific fractions from the 1D effluent containing unresolved peaks are automatically transferred to the 2D column for further separation.
-
Mass Spectrometry (MS)
The identification and structural elucidation of the separated impurities are performed using an Ion Trap Time-of-Flight (IT-TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Data Acquisition: High-resolution mass spectra (MS) and tandem mass spectra (MS/MS or MSn) are acquired.
-
Analysis: The accurate mass measurements and fragmentation patterns are used to deduce the elemental composition and structure of the degradation products.
Visualization of Workflows and Pathways
Experimental Workflow for Degradation Product Analysis
The following diagram illustrates the general workflow for the forced degradation and analysis of this compound.
This compound Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound based on the identified impurities.
Signaling Pathways and Biological Activity of Degradation Products
Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways affected by this compound degradation products. Research has primarily focused on the identification and characterization of these impurities rather than their biological effects.
However, it is well-established that degradation products of penicillin-class antibiotics can be immunogenic.[2] The β-lactam ring, a core structural feature of penicillins, is highly reactive and can open to form covalent bonds with proteins, creating haptens that can trigger an immune response. This can lead to hypersensitivity reactions, ranging from skin rashes to life-threatening anaphylaxis.
While no specific studies on the biological activity of individual this compound degradation products were identified, it is reasonable to hypothesize that they may contribute to the overall allergic potential of the drug. Further research is warranted to investigate the potential for these impurities to activate immune signaling pathways, such as those involving mast cell degranulation and T-cell activation. The toxicological profiles of these degradation products also remain to be fully elucidated.
Conclusion
The early-stage research on this compound degradation has successfully identified a range of impurities formed under various stress conditions. The development of sophisticated analytical methods, such as 2D-LC/IT-TOF MS, has been instrumental in this progress. However, there is a clear need for further research to quantify the formation of these degradation products under different storage and administration scenarios. Furthermore, a critical area for future investigation is the biological activity and potential toxicity of these impurities, including their role in immunogenicity and their impact on cellular signaling pathways. A thorough understanding of these aspects is essential for ensuring the safety and efficacy of this compound in clinical use.
References
Initial Studies on Mezlocillin Resistance Mechanisms in Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanisms of Mezlocillin resistance in Pseudomonas aeruginosa, a critical opportunistic pathogen. The following sections provide a comprehensive overview of the key resistance pathways, quantitative data from initial studies, detailed experimental protocols for investigating these mechanisms, and visual representations of the involved biological processes.
Core Resistance Mechanisms
Pseudomonas aeruginosa employs a multi-faceted approach to resist the action of this compound, a ureidopenicillin antibiotic. The primary mechanisms identified in early and subsequent research include enzymatic degradation, reduced drug influx, active drug efflux, and target modification.
-
Enzymatic Degradation by β-Lactamases: The chromosomally encoded AmpC β-lactamase is a key player in this compound resistance.[1][2] This enzyme can hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive.[3] Expression of the ampC gene is inducible, and mutations leading to its constitutive overexpression result in high-level resistance.[2] Studies have shown a significant correlation between the presence of the ampC gene and clinical resistance to this compound.[1]
-
Reduced Permeability via Porin Loss: The outer membrane of P. aeruginosa has low permeability, which is a form of intrinsic resistance.[4] The entry of hydrophilic antibiotics like this compound into the periplasmic space is primarily facilitated by porin channels, with OprD being a notable example for some β-lactams.[4] Downregulation or mutational inactivation of porin genes, such as oprD, can significantly reduce the influx of the antibiotic, thereby contributing to resistance.[4][5]
-
Active Efflux Pumps: P. aeruginosa possesses a number of multidrug resistance (MDR) efflux pumps that can actively transport a wide range of antibiotics, including β-lactams, out of the cell.[6] The Resistance-Nodulation-Division (RND) family of efflux pumps, particularly MexAB-OprM, is constitutively expressed and plays a significant role in intrinsic and acquired resistance.[6][7] Overexpression of this and other efflux systems, such as MexXY, can lead to reduced susceptibility to various β-lactams.[1][8]
-
Alterations in Penicillin-Binding Proteins (PBPs): this compound, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inhibiting PBPs, which are essential enzymes for cell wall synthesis.[9] Alterations in the structure of these target proteins, particularly PBP2 and PBP3, due to mutations can decrease their affinity for this compound, leading to reduced antibiotic efficacy.[9][10]
Quantitative Data on this compound Resistance
The following tables summarize the available quantitative data from initial studies on this compound resistance in P. aeruginosa.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against P. aeruginosa
| Strain Type | Resistance Mechanism(s) | This compound MIC (µg/mL) | Reference(s) |
| Clinical Isolates (Tehran, Iran) | Varied (correlation with ampC) | 46% resistant | [1] |
| 20 Clinical Strains | Not specified | MICs determined (specific values not detailed in abstract) | [11] |
Note: Specific MIC values for isogenic P. aeruginosa strains with and without defined resistance mechanisms (e.g., ampC overexpression, efflux pump mutants, porin loss mutants) for this compound were not available in the reviewed literature.
Table 2: Kinetic Parameters of P. aeruginosa Chromosomal β-Lactamase against this compound
| Substrate | Km (µM) | Vmax (relative to Penicillin G) | Reference(s) |
| This compound | Data cited as calculated, but specific values not provided in abstract. | Weak substrate | [3] |
Note: The seminal paper by Livermore et al. (1984) is cited to have calculated the hydrolysis kinetics, but the abstract does not contain the specific Km and Vmax values.
Table 3: Gene Expression Changes in this compound-Resistant P. aeruginosa
| Gene | Resistance Mechanism | Fold Change in Expression | Inducing Agent | Reference(s) |
| mexA, mexB, oprM | Efflux Pump Overexpression (nalB mutant) | 4 to 8-fold increase | Not specific to this compound | [12][13] |
| ampC | β-Lactamase Overexpression | Correlates with resistance | Not specific to this compound | [12][13] |
Note: Data on the specific fold change in the expression of efflux pump and porin genes in response to this compound exposure was not available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound resistance mechanisms in P. aeruginosa.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in sterile distilled water. Filter-sterilize the solution using a 0.22 µm filter.
-
Preparation of Bacterial Inoculum: Culture P. aeruginosa strains overnight on Mueller-Hinton agar (MHA). Inoculate a few colonies into Mueller-Hinton broth (MHB) and incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
β-Lactamase Activity Assay
This protocol is based on the spectrophotometric hydrolysis of the chromogenic cephalosporin, nitrocefin.
-
Preparation of Cell-Free Extract: Grow P. aeruginosa to the mid-logarithmic phase in a suitable broth. Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS). Resuspend the cell pellet in PBS and disrupt the cells by sonication on ice. Centrifuge the lysate at high speed to pellet the cell debris. The supernatant is the cell-free extract containing the β-lactamase.
-
Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method such as the Bradford assay.
-
Hydrolysis Reaction: In a cuvette or 96-well plate, mix the cell-free extract (a specific amount of total protein) with a solution of nitrocefin (e.g., 100 µM) in PBS (pH 7.0).
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at 486 nm over time at a constant temperature (e.g., 30°C). The hydrolysis of nitrocefin results in a color change from yellow to red.
-
Calculation of Activity: Calculate the rate of hydrolysis from the linear portion of the absorbance versus time plot using the molar extinction coefficient of hydrolyzed nitrocefin. One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of nitrocefin per minute.
Outer Membrane Protein (OMP) Analysis by SDS-PAGE
This protocol details the isolation of OMPs for the analysis of porin expression.
-
Bacterial Culture and Harvest: Grow P. aeruginosa in a suitable medium to the desired growth phase. Harvest the cells by centrifugation.
-
Spheroplast Formation: Resuspend the cell pellet in a sucrose-Tris-EDTA buffer. Treat with lysozyme to digest the peptidoglycan layer, forming spheroplasts.
-
Cell Lysis: Lyse the spheroplasts by sonication or French press in a hypotonic buffer.
-
Membrane Fractionation: Separate the inner and outer membranes by sucrose density gradient centrifugation. The outer membrane fraction is typically denser and will form a distinct band.
-
OMP Solubilization: Collect the outer membrane fraction and solubilize the proteins in a sample buffer containing sodium dodecyl sulfate (SDS) and a reducing agent (e.g., β-mercaptoethanol). Heat the samples to denature the proteins.
-
SDS-PAGE: Separate the OMPs based on their molecular weight using polyacrylamide gel electrophoresis (PAGE) with SDS.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands. The absence or reduction in the intensity of a band corresponding to the molecular weight of a specific porin (e.g., OprD) can indicate reduced expression.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol allows for the quantification of the expression of genes encoding for efflux pumps and porins.
-
RNA Extraction: Grow P. aeruginosa with and without sub-inhibitory concentrations of this compound. Extract total RNA from the bacterial cells using a commercial RNA purification kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qRT-PCR: Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target genes (e.g., mexA, oprD) and a housekeeping gene (e.g., rpsL) for normalization, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression in the this compound-treated samples compared to the untreated control using the ΔΔCt method, after normalizing to the housekeeping gene.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the affinity of this compound for the PBPs of P. aeruginosa.
-
Membrane Preparation: Prepare a crude membrane fraction containing the PBPs from P. aeruginosa as described in the OMP analysis protocol (steps 1-4).
-
Competition Reaction: Incubate the membrane preparation with various concentrations of this compound for a specific time (e.g., 10 minutes) at 37°C to allow for binding to the PBPs.
-
Labeling with Fluorescent Penicillin: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the reaction mixture and incubate for another 10 minutes. The fluorescent penicillin will bind to the PBPs that are not already occupied by this compound.
-
SDS-PAGE and Fluorescence Detection: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the membrane proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Analysis: The intensity of the fluorescent signal for each PBP band will be inversely proportional to the amount of this compound that has bound. Determine the concentration of this compound required to inhibit 50% of the binding of the fluorescent penicillin (IC50) for each PBP. This value is an indicator of the binding affinity of this compound for that specific PBP.
Visualizing Resistance Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key resistance mechanisms and experimental workflows.
Caption: Overview of this compound resistance mechanisms in P. aeruginosa.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for gene expression analysis by qRT-PCR.
References
- 1. MexAB-OprM- and MexXY-Overproducing Mutants Are Very Prevalent among Clinical Strains of Pseudomonas aeruginosa with Reduced Susceptibility to Ticarcillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in β-Lactamase AmpC Increase Resistance of Pseudomonas aeruginosa Isolates to Antipseudomonal Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa beta-lactamase as a defence against azlocillin, this compound and piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and function of OprD protein in Pseudomonas aeruginosa: From antibiotic resistance to novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alterations of OprD in Carbapenem-Intermediate and -Susceptible Strains of Pseudomonas aeruginosa Isolated from Patients with Bacteremia in a Spanish Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Pseudomonas aeruginosa Multidrug Efflux Pumps MexA-MexB-OprM and MexC-MexD-OprJ in a Multidrug-Sensitive Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clinical strains of Pseudomonas aeruginosa overproducing MexAB-OprM and MexXY efflux pumps simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Function of penicillin-binding protein 2 in viability and morphology of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Study of Anti-Pseudomonas Activity of Azlocillin, this compound, and Ticarcillin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of antibiotic resistance gene expression in Pseudomonas aeruginosa by quantitative real-time-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
Mezlocillin's In Vitro Activity Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of mezlocillin against a range of clinically significant anaerobic bacteria. The data presented is compiled from historical susceptibility studies, offering valuable insights for researchers in microbiology and professionals involved in the development of antimicrobial agents. This document details the quantitative antimicrobial activity of this compound, outlines the experimental protocols used to determine susceptibility, and illustrates the antibiotic's mechanism of action.
Quantitative Susceptibility Data
The in vitro efficacy of this compound against various anaerobic bacterial isolates has been evaluated in several studies. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of this compound's activity. The data includes the MIC range, the MIC required to inhibit 50% of isolates (MIC50), and the MIC required to inhibit 90% of isolates (MIC90).
Table 1: In Vitro Activity of this compound Against Gram-Negative Anaerobic Bacilli
| Bacterial Species | Number of Isolates Tested | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis | 127 | 1.6 - >100 | 12.5 | 50 |
| Bacteroides other than fragilis | 105 | 0.8 - 100 | 6.2 | 25 |
| Fusobacterium spp. | 64 | <0.1 - 25 | 0.8 | 6.2 |
Table 2: In Vitro Activity of this compound Against Gram-Positive Anaerobic Bacteria
| Bacterial Species | Number of Isolates Tested | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Peptococcus spp. | 53 | <0.1 - 12.5 | 0.8 | 3.1 |
| Peptostreptococcus spp. | 61 | <0.1 - 12.5 | 0.4 | 1.6 |
| Clostridium spp. | 59 | <0.1 - 100 | 1.6 | 50 |
| Eubacterium spp. | 29 | <0.1 - 6.2 | 0.4 | 3.1 |
Experimental Protocols
The data presented in this guide were primarily generated using the agar dilution method, a standard for anaerobic susceptibility testing. The following is a detailed description of a representative experimental protocol based on established methodologies.
Agar Dilution Susceptibility Testing
The agar dilution method is a reference standard for determining the minimum inhibitory concentrations (MICs) of antimicrobial agents against anaerobic bacteria.
Workflow for Agar Dilution Susceptibility Testing
Methodological & Application
Application Note: Quantitative Analysis of Mezlocillin in Human Plasma by LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Mezlocillin in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a rapid gradient elution. The method was validated over a clinically relevant concentration range and demonstrated excellent linearity, precision, and accuracy, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
This compound is a broad-spectrum acylureidopenicillin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes, especially in critically ill patients or pediatric populations where pharmacokinetics can be highly variable.[1] LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for bioanalytical quantification.[2] This document provides a comprehensive protocol for the extraction and quantification of this compound in plasma, suitable for clinical research and drug development professionals.
Materials and Methods
Materials and Reagents
-
This compound reference standard (Sigma-Aldrich or equivalent)
-
Ceftiofur (Internal Standard, IS) (Sigma-Aldrich or equivalent)[1]
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, Ultrapure (18.2 MΩ·cm)
-
Blank human plasma (K2-EDTA)
Instrumentation
-
LC System: Agilent 1290 Infinity UHPLC system or equivalent[1]
-
MS System: AB SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer[1]
-
Analytical Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[3][4]
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Ceftiofur (IS) in a 1:1 mixture of methanol and water.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol/water to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High).
Sample Preparation Protocol
A simple protein precipitation method is used for sample extraction.[1][3][5][6]
-
Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 225 µL of acetonitrile containing the internal standard (Ceftiofur).[5]
-
Vortex the mixture vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute 1:5 with ultrapure water.[5]
-
Inject 1-5 µL of the final solution into the LC-MS/MS system.[5][7]
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters are summarized in the tables below. These parameters should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[4][5][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.4 mL/min[1][5] |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Column Temp. | 30 °C[1] |
| Injection Volume | 1-5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150 °C[4] |
| Desolvation Temp. | 400 °C[4] |
| Capillary Voltage | 3.1 kV[4] |
| Gas Flow | Instrument Dependent |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions (Precursor > Product Ion)
| Compound | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 540.1 | 327.1 | Optimized Value |
| Ceftiofur (IS) | 524.1 | 241.1 | Optimized Value |
Note: MRM transitions and collision energies require optimization for the specific mass spectrometer being used.[8][9]
Results and Discussion
Method Validation
The method was validated according to established bioanalytical guidelines. A summary of the performance characteristics is presented in Table 4.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 0.025 - 20 µg/mL[1] |
| Correlation Coeff. (r²) | > 0.99[3][4] |
| Lower Limit of Quantitation (LLOQ) | 0.025 µg/mL[1] |
| Intra-day Precision (%CV) | < 9.3%[4] |
| Inter-day Precision (%CV) | < 7.2%[4] |
| Accuracy (% Bias) | 89.1% to 112.4%[4] |
| Extraction Recovery | 90.1% to 109.2%[4] |
| Matrix Effect | 93.1% to 105.8%[4] |
The assay demonstrated excellent linearity across the specified concentration range.[1] The LLOQ of 0.025 µg/mL provides the sensitivity required for monitoring therapeutic trough concentrations.[1] Precision and accuracy results were well within the acceptable limits of ±15% (±20% at the LLOQ). The protein precipitation extraction method yielded high and consistent recovery with negligible matrix effects, demonstrating its suitability for routine analysis.[4]
Stability
This compound stability in plasma was assessed under various conditions. Samples were found to be stable for at least three freeze-thaw cycles and for at least 6 hours at room temperature.[3] For long-term storage, samples should be maintained at -80 °C to ensure analyte integrity.[3][10]
Conclusion
The LC-MS/MS method described here is rapid, sensitive, and reliable for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis. This validated method is successfully applied for therapeutic drug monitoring and pharmacokinetic research, providing a valuable tool for optimizing this compound therapy in clinical settings.[1]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mezlocillin and Aminoglycoside Synergy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
The combination of β-lactam antibiotics, such as Mezlocillin, with aminoglycosides represents a classic example of antimicrobial synergy. This approach is often employed to enhance bactericidal activity, broaden the spectrum of coverage, and combat the emergence of drug-resistant pathogens, particularly in the context of severe Gram-negative infections. This compound, an acyl-ureidopenicillin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis. Aminoglycosides, on the other hand, bind to the 30S ribosomal subunit, causing mistranslation of mRNA and subsequent disruption of protein synthesis. The synergistic interaction stems from the ability of this compound to damage the bacterial cell wall, thereby facilitating the intracellular uptake of the aminoglycoside.[1]
These application notes provide detailed in vitro protocols for assessing the synergistic activity of this compound in combination with aminoglycosides using two standard methods: the checkerboard microdilution assay and the time-kill curve analysis.
Mechanism of Synergy
The synergistic effect of this compound and aminoglycosides is a well-established principle in antimicrobial therapy. It is primarily attributed to a sequential mechanism of action:
-
Cell Wall Disruption by this compound: this compound, like other penicillins, targets and inactivates penicillin-binding proteins (PBPs) located in the bacterial cell wall. These enzymes are crucial for the synthesis and cross-linking of peptidoglycan, a major component of the bacterial cell wall. Inhibition of PBPs weakens the cell wall, making it more permeable.[1][2][3]
-
Enhanced Uptake of Aminoglycosides: The compromised integrity of the cell wall allows for increased penetration of aminoglycosides into the bacterial cytoplasm.[1][2]
-
Inhibition of Protein Synthesis: Once inside the cell, the aminoglycoside binds to the 30S ribosomal subunit, interfering with protein synthesis. This leads to the production of non-functional or toxic proteins and ultimately results in bacterial cell death.
This combined action is often more potent than the additive effects of the individual agents.
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the in vitro synergy of two antimicrobial agents. It involves testing serial dilutions of both drugs, alone and in combination, to identify the minimum inhibitory concentration (MIC) of each drug in the presence of the other.
Materials:
-
This compound sodium salt (analytical grade)
-
Aminoglycoside (e.g., Gentamicin, Amikacin, Tobramycin) (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the chosen aminoglycoside in a suitable solvent (e.g., sterile distilled water or CAMHB) at a concentration of 1024 µg/mL.
-
Prepare Bacterial Inoculum: From a fresh overnight culture, suspend several colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Set up the Checkerboard Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound. Start with a concentration that, when 50 µL is added to the well, will result in a final concentration of 4x the expected MIC.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the aminoglycoside, similarly starting at a concentration that will result in a final concentration of 4x the expected MIC.
-
Column 11 should contain serial dilutions of this compound only, and row H should contain serial dilutions of the aminoglycoside only, to determine their individual MICs.
-
Well H12 should serve as a growth control (no antibiotic).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each well that shows no growth using the following formula: FIC Index = FIC of this compound + FIC of Aminoglycoside Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Aminoglycoside = (MIC of Aminoglycoside in combination) / (MIC of Aminoglycoside alone)
-
-
The overall FIC index for the combination is the lowest FIC index value obtained.
-
Interpretation of FIC Index:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal activity of antimicrobial agents over time. This method is considered the gold standard for evaluating synergy.
Materials:
-
This compound sodium salt
-
Aminoglycoside (e.g., Gentamicin, Amikacin, Tobramycin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile culture tubes or flasks
-
Shaking incubator (35-37°C)
-
Sterile saline or PBS for serial dilutions
-
Agar plates (e.g., Mueller-Hinton Agar) for colony counting
-
Spectrophotometer
Protocol:
-
Determine MICs: Determine the MIC of this compound and the aminoglycoside individually for the test organism using a standard broth microdilution method.
-
Prepare Bacterial Inoculum: Prepare a mid-logarithmic phase culture of the test organism in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in several flasks.
-
Set up Test Conditions: Prepare flasks with the following conditions (at a minimum):
-
Growth control (no antibiotic)
-
This compound alone (at a concentration of 0.5x, 1x, or 2x MIC)
-
Aminoglycoside alone (at a concentration of 0.5x, 1x, or 2x MIC)
-
This compound + Aminoglycoside (at the same concentrations as the individual drugs)
-
-
Incubation and Sampling: Incubate the flasks at 35-37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counts: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies (CFU/mL) on the plates that yield between 30 and 300 colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log₁₀ change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log₁₀ reduction in the initial inoculum CFU/mL.
Data Presentation
Table 1: Example Checkerboard Synergy Data for this compound and Gentamicin against P. aeruginosa
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 64 | 16 | 0.5 | Synergy |
| Gentamicin | 4 | 1 |
Note: This is example data. Actual values will vary depending on the bacterial strain and experimental conditions.
Table 2: Example Time-Kill Curve Data for this compound and Amikacin against P. aeruginosa (log₁₀ CFU/mL)
| Time (hours) | Growth Control | This compound (1x MIC) | Amikacin (1x MIC) | This compound + Amikacin |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 5.2 | 4.1 |
| 4 | 7.8 | 5.3 | 4.8 | 3.0 |
| 6 | 8.9 | 5.1 | 4.5 | <2.0 (Limit of Detection) |
| 8 | 9.2 | 5.0 | 4.3 | <2.0 |
| 24 | 9.5 | 6.8 (regrowth) | 5.5 | <2.0 |
Note: This is example data. Actual values will vary depending on the bacterial strain and experimental conditions.
Visualizations
Caption: Mechanism of this compound-Aminoglycoside Synergy.
Caption: In Vitro Synergy Testing Workflow.
References
Application Notes and Protocols: Use of Mezlocillin in Combination Therapy for Febrile Neutropenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the historical use and experimental protocols related to mezlocillin in combination therapy for the management of febrile neutropenia. This document is intended for informational and research purposes, summarizing data from key clinical studies and outlining reconstructed experimental methodologies based on published literature.
Introduction
Febrile neutropenia is a common and serious complication of myelosuppressive chemotherapy, characterized by fever and a significant reduction in the absolute neutrophil count (ANC). Historically, empiric broad-spectrum antibiotic therapy has been the cornerstone of management to prevent life-threatening infections. This compound, an extended-spectrum penicillin, was frequently employed in combination with other agents, such as cephalosporins and aminoglycosides, to provide comprehensive coverage against a wide range of bacterial pathogens. This document details the application of this compound-based combination therapies, presenting efficacy data, adverse events, and detailed experimental protocols derived from pivotal clinical trials.
Data Presentation
The following tables summarize quantitative data from clinical trials evaluating this compound in combination therapy for febrile neutropenia.
Table 1: Efficacy of this compound Combination Therapies in Febrile Neutropenia
| Treatment Regimen | Number of Febrile Episodes | Overall Response Rate (%) | Response in Documented Infections (%) | Reference |
| This compound + Cefoperazone | 88 | 57 | Not Reported | [1] |
| This compound + Tobramycin | 30 | 70 | 70 | [2] |
| This compound + Cefoperazone (Lower Dose) | Not specified | 66 | 68 | |
| This compound + Cefoperazone (Higher Dose) | Not specified | 78 | 72 |
Table 2: Adverse Events Associated with this compound Combination Therapies
| Treatment Regimen | Total Patients/Episodes | Rash (%) | Nephrotoxicity (%) | Hypokalemia (%) | Other Notable Adverse Events | Reference |
| This compound + Cefoperazone | 88 episodes | Not specified | Not specified | Not specified | Lower incidence of side effects compared to imipenem/cilastatin.[1] | [1] |
| This compound + Tobramycin | 30 episodes | More common than cefoperazone + piperacillin | More common than cefoperazone + piperacillin | Most frequently seen | - | [2] |
| This compound + Cefoperazone | Not specified | Not specified | Not specified | Not specified | Hypoprothrombinemia (especially with higher doses). |
Experimental Protocols
The following are reconstructed experimental protocols based on methodologies described in the cited clinical trials.
Protocol 1: Clinical Trial of this compound in Combination with an Aminoglycoside for Febrile Neutropenia
1. Patient Selection Criteria:
- Inclusion Criteria:
- Diagnosis of cancer and receiving myelosuppressive chemotherapy.
- Febrile episode defined as a single oral temperature of ≥38.5°C or a sustained temperature of ≥38°C for more than one hour.
- Neutropenia defined as an absolute neutrophil count (ANC) of <500/mm³.
- Informed consent obtained.
- Exclusion Criteria:
- Known hypersensitivity to penicillins or aminoglycosides.
- Pregnancy or lactation.
- Severe renal dysfunction (e.g., creatinine clearance < 50 mL/min).
2. Study Design:
- A prospective, randomized, open-label clinical trial.
- Patients randomized to one of two treatment arms:
- Arm A: this compound administered intravenously (IV) at a dose of 3-5 grams every 4-6 hours, in combination with an aminoglycoside (e.g., tobramycin, gentamicin, or amikacin) at a standard therapeutic dose adjusted for renal function.
- Arm B: Comparator regimen (e.g., another beta-lactam/aminoglycoside combination or a broad-spectrum single agent).
3. Treatment Administration:
- This compound reconstituted in a suitable diluent (e.g., Sterile Water for Injection, 0.9% Sodium Chloride) and administered as an IV infusion over 30-60 minutes.
- Aminoglycoside administered as a separate IV infusion, with timing coordinated to avoid physical-chemical incompatibility.
4. Patient Monitoring:
- Daily:
- Vital signs (temperature, heart rate, blood pressure, respiratory rate) recorded every 4 hours.
- Physical examination for signs of infection.
- Monitoring for adverse drug reactions (e.g., rash, gastrointestinal symptoms).
- Every 48-72 hours:
- Complete blood count (CBC) with differential to monitor ANC.
- Serum creatinine and blood urea nitrogen (BUN) to assess renal function.
- Serum electrolytes.
- Baseline and as clinically indicated:
- Blood cultures from at least two sites (peripheral and central line if present).
- Cultures from other suspected sites of infection (e.g., urine, sputum, wound).
- Chest X-ray.
5. Outcome Assessment:
- Primary Endpoint: Clinical response at 72 hours, defined as resolution of fever and clinical signs of infection without the need for modification of the initial antibiotic regimen.
- Secondary Endpoints:
- Overall clinical success at the end of therapy.
- Microbiological response (eradication of the initial pathogen).
- Incidence and severity of adverse events.
- Development of superinfections.
- Overall mortality.
Protocol 2: In Vitro Synergy Testing of this compound and an Aminoglycoside (Checkerboard Assay)
1. Materials:
- Bacterial isolates from patients with febrile neutropenia.
- This compound and aminoglycoside analytical grade powders.
- Cation-adjusted Mueller-Hinton broth (CAMHB).
- 96-well microtiter plates.
- Bacterial inoculum standardized to 0.5 McFarland turbidity.
2. Procedure:
- Prepare stock solutions of this compound and the aminoglycoside in a suitable solvent.
- In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the x-axis and the aminoglycoside along the y-axis.
- Inoculate each well with a standardized bacterial suspension (final concentration ~5 x 10^5 CFU/mL).
- Include control wells with each antibiotic alone and a growth control well without any antibiotic.
- Incubate the plate at 37°C for 18-24 hours.
- Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination.
3. Data Analysis:
- Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits bacterial growth:
- FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Aminoglycoside in combination / MIC of Aminoglycoside alone)
- Interpret the FIC index:
- Synergy: FIC index ≤ 0.5
- Indifference: 0.5 < FIC index ≤ 4.0
- Antagonism: FIC index > 4.0
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Synergistic mechanism of this compound and Aminoglycosides.
References
Application Notes and Protocols for Assessing Mezlocillin Stability in Intravenous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mezlocillin is a broad-spectrum penicillin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its efficacy is contingent on its stability in intravenous (IV) solutions prior to and during administration. Degradation of this compound can lead to a loss of therapeutic activity and the formation of potentially immunogenic degradation products. Therefore, it is crucial to assess the stability of this compound in commonly used IV fluids to ensure patient safety and treatment effectiveness.
These application notes provide detailed protocols for assessing the chemical and physical stability of this compound in intravenous solutions. The primary method for chemical stability assessment is a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the intact drug from its degradation products. Protocols for physical compatibility assessment are also included.
Chemical Stability Assessment: Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for accurately quantifying the concentration of this compound over time and detecting the presence of degradation products.
Principle
This method utilizes reversed-phase chromatography to separate this compound from its more polar degradation products, such as this compound penicilloic acid. The separation is achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is typically performed using a UV detector.
Materials and Reagents
-
This compound Sodium reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (ACS grade)
-
Phosphoric acid (ACS grade)
-
Water (HPLC grade)
-
0.9% Sodium Chloride Injection, USP
-
5% Dextrose Injection, USP
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
UV-Vis detector
-
Column oven
-
-
Analytical column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Data acquisition and processing software
Experimental Protocol
2.4.1 Preparation of Mobile Phase
-
Prepare a phosphate buffer by dissolving potassium phosphate monobasic in HPLC grade water to a final concentration of 0.05 M.
-
Adjust the pH of the buffer to 4.8 using phosphoric acid.
-
The mobile phase consists of a mixture of the phosphate buffer and acetonitrile. The exact ratio should be optimized to achieve adequate separation, a common starting point is 70:30 (v/v) buffer:acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
2.4.2 Preparation of Standard Solutions
-
Accurately weigh a suitable amount of this compound Sodium reference standard and dissolve it in HPLC grade water to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the appropriate IV fluid (0.9% Sodium Chloride or 5% Dextrose) to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.
2.4.3 Preparation of Test Samples
-
Reconstitute this compound for Injection with the desired IV fluid (0.9% Sodium Chloride or 5% Dextrose) to a known concentration (e.g., 10 mg/mL).
-
Store the solutions under the desired conditions (e.g., room temperature at 25°C, refrigerated at 5°C, or frozen at -10°C).[2]
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the sample, dilute it with the corresponding IV fluid to fall within the concentration range of the standard curve, and filter through a 0.45 µm syringe filter.
2.4.4 Chromatographic Conditions
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 0.05 M Potassium Phosphate Buffer (pH 4.8) : Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
2.4.5 Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard solutions against their known concentrations.
-
Determine the concentration of this compound in the test samples at each time point by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of the initial this compound concentration remaining at each time point. Stability is often defined as retaining at least 90% of the initial concentration.
Data Presentation
Summarize the quantitative stability data in the following tables:
Table 1: Stability of this compound in 0.9% Sodium Chloride Injection
| Storage Temperature | Time (days) | Percent Remaining (Mean ± SD) |
| 25°C | 4 | Stable |
| 5°C | 36 | Stable |
| -10°C | 60 | Stable |
Data sourced from Gupta, V. D. (1983). Stability of this compound sodium as determined by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(12), 1479-1481.[2]
Table 2: Stability of this compound in 5% Dextrose Injection
| Storage Temperature | Time (days) | Percent Remaining (Mean ± SD) |
| 25°C | 4 | Stable |
| 5°C | 36 | Stable |
| -10°C | 60 | Stable |
Data sourced from Gupta, V. D. (1983). Stability of this compound sodium as determined by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(12), 1479-1481.[2]
Table 3: Effect of pH on this compound Degradation at 37°C
| pH | Time (hours) | Percent Remaining |
| 5.0 | 6 | No degradation observed |
| 7.6 | 6 | ~95% |
| 9.0 | 8 | 50% |
Data sourced from Gundert-Remy, U., & Weber, E. (1981). [Degradation of Azlocillin and this compound / I. Behaviour in biological material and buffer (author's transl)]. Arzneimittelforschung, 31(12), 2041-2044.[3]
Physical Compatibility Assessment
Physical incompatibility can manifest as precipitation, color change, or gas evolution, which can pose a significant risk to patients.
Principle
This protocol outlines a systematic approach to visually and instrumentally assess the physical compatibility of this compound with various IV fluids and other drugs that may be co-administered.
Materials
-
This compound for Injection
-
Intravenous fluids (e.g., 0.9% Sodium Chloride, 5% Dextrose, Lactated Ringer's)
-
Other drugs for co-administration testing
-
Sterile glass test tubes or vials
-
pH meter
-
Turbidimeter or nephelometer
-
High-intensity light source (Tyndall lamp)
Experimental Protocol
3.3.1 Visual Inspection
-
Reconstitute this compound for Injection with the test IV fluid to the desired concentration.
-
In a clear glass test tube, mix the this compound solution with the other drug solution in proportions that simulate Y-site administration (e.g., 1:1 ratio).
-
Immediately after mixing, and at specified time points (e.g., 15, 30, 60 minutes), visually inspect the mixture against a black and a white background for any signs of precipitation, haze, or color change. Use a high-intensity light source to aid in the detection of particulate matter.
-
A solution is considered physically incompatible if any visible particulate matter, haze, or color change is observed.
3.3.2 pH Measurement
-
Measure the pH of the individual drug solutions and the IV fluid before mixing.
-
Measure the pH of the mixture immediately after preparation and at subsequent time points.
-
A significant change in pH (e.g., >1.0 pH unit) may indicate a chemical reaction and potential for incompatibility.
3.3.3 Turbidity Measurement
-
Measure the turbidity of the individual drug solutions and the IV fluid before mixing using a calibrated turbidimeter.
-
Measure the turbidity of the mixture immediately after preparation and at subsequent time points.
-
An increase in turbidity over time suggests the formation of sub-visible particulate matter and indicates physical incompatibility. An increase of >0.5 nephelometric turbidity units (NTU) is often considered significant.[4]
Visualizations
This compound Degradation Pathway
The primary degradation pathway for this compound in aqueous solution involves the hydrolysis of the β-lactam ring to form the inactive this compound penicilloic acid.
Caption: Hydrolytic degradation of this compound.
Experimental Workflow for Chemical Stability Assessment
The following diagram illustrates the workflow for determining the chemical stability of this compound in an IV solution using HPLC.
Caption: Workflow for HPLC-based stability testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Stability of this compound sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Degradation of Azlocillin and this compound / I. Behaviour in biological material and buffer (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating, Reporting on Pharmaceutical IV Stability, Compatibility [uspharmacist.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mezlocillin Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Mezlocillin's inherent instability in aqueous solutions for experimental use. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure the reliability and reproducibility of your results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dissolution or during experiment | - pH of the solution is not optimal.- The concentration exceeds the solubility limit in the chosen solvent.- Interaction with components in the buffer or media. | - Adjust the pH of the solution to approximately 4.8 for optimal stability.[1]- Prepare stock solutions in appropriate solvents like water or DMSO at concentrations known to be stable (e.g., up to 100 mg/mL in water or DMSO).[2]- For cell culture, use freshly prepared solutions and consider the compatibility of this compound with media components. |
| Loss of antibacterial activity in assays | - Degradation of this compound due to improper storage (temperature, light exposure).- Hydrolysis of the β-lactam ring in an aqueous solution. | - Store stock solutions at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use, protected from light.[3]- Prepare fresh working solutions for each experiment from frozen stock solutions.- Minimize the time the antibiotic is in an aqueous solution at room temperature or 37°C. |
| Inconsistent results between experiments | - Variability in solution preparation.- Degradation of this compound stock solution over time. | - Follow a standardized and detailed protocol for solution preparation.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]- Periodically check the potency of the stock solution, especially if it has been stored for an extended period. |
| Unexpected changes in solution pH | - Degradation of this compound can lead to the formation of acidic byproducts. | - Use buffered solutions to maintain a stable pH.- Monitor the pH of the solution, especially during long incubation periods. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's instability in aqueous solutions?
A1: this compound, a β-lactam antibiotic, is susceptible to hydrolysis, where the β-lactam ring is cleaved, leading to inactivation. This degradation is influenced by factors such as pH, temperature, and the composition of the solution.
Q2: What is the optimal pH for this compound stability in an aqueous solution?
A2: The optimal stability for this compound sodium in an aqueous solution is at an approximate pH of 4.8.[1]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare stock solutions of this compound sodium in sterile distilled water or DMSO at a concentration of up to 100 mg/mL.[2] For long-term storage, it is advisable to aliquot the stock solution and store it at -80°C.
Q4: For how long is a this compound solution stable at different temperatures?
A4: The stability of this compound is highly dependent on temperature. In a 5% dextrose or 0.9% sodium chloride solution, it is stable for up to 4 days at 25°C, 36 days at 5°C, and 60 days at -10°C.[1] For long-term preservation of bioactivity, storage at -70°C or -80°C is recommended.
Q5: Can I use common laboratory buffers to dissolve this compound?
A5: Yes, but with caution. While phosphate buffers have been used, it is crucial to ensure the final pH is optimal for stability.[1] Be aware that some buffer components may accelerate degradation. It is always best to prepare fresh solutions.
Q6: How does this compound instability affect in vitro experiments like MIC assays?
A6: If this compound degrades during the experiment, its effective concentration will decrease, potentially leading to an overestimation of the Minimum Inhibitory Concentration (MIC) and inaccurate susceptibility results. Therefore, using freshly prepared or properly stored solutions is critical for reliable MIC testing.
Q7: Are there any visual indicators of this compound degradation?
A7: While significant degradation may sometimes lead to a change in color or the formation of precipitates, the absence of these signs does not guarantee stability. The most reliable way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
Table 1: Stability of this compound Sodium in Various Intravenous Admixtures
| Admixture | Temperature | Stability Period |
| 5% Dextrose | 25°C | Up to 4 days |
| 5°C | Up to 36 days | |
| -10°C | Up to 60 days | |
| 0.9% Sodium Chloride | 25°C | Up to 4 days |
| 5°C | Up to 36 days | |
| -10°C | Up to 60 days | |
| 5% Fructose (refrigerated) | 5°C | As stable as in 5% Dextrose |
| 10% Dextrose (refrigerated) | 5°C | As stable as in 5% Dextrose |
| Data sourced from Gupta, V. D. (1983). Stability of this compound sodium as determined by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(12), 1479-1481.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Materials:
-
This compound sodium powder
-
Sterile, pyrogen-free water for injection or DMSO
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptically weigh the required amount of this compound sodium powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 100 mg/mL).
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use tubes. The volume of each aliquot should be sufficient for one experiment to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent used.
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), store at -20°C.[3]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To quantify the concentration of this compound over time to determine its stability under specific experimental conditions.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good peak separation.
-
This compound reference standard
-
The this compound solution to be tested
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the this compound solution being tested. Dilute it with the mobile phase to a concentration that falls within the range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 220 nm).
-
Inject a fixed volume of the standard and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the test samples at each time point by interpolating their peak areas from the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A solution is generally considered stable if the concentration remains above 90% of the initial concentration.
-
Visual Guides
References
Minimizing degradation of Mezlocillin during sample preparation for HPLC
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of Mezlocillin during sample preparation for HPLC analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the sample preparation and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to inappropriate pH. | This compound exhibits optimal stability at a pH of approximately 4.8[1]. Ensure that all buffers and solutions used during extraction and dilution are maintained within a pH range of 4.5-5.5. |
| Elevated temperature during sample handling and storage. | Temperature control is a universal approach to stabilizing drug components[2]. Store samples at low temperatures. For short-term storage (up to 36 days), 5°C is recommended. For longer-term storage (up to 60 days), samples should be kept at -10°C or, ideally, at -70°C to ensure stability[1][3][4]. Avoid repeated freeze-thaw cycles. | |
| Presence of β-lactamase enzymes in biological samples. | Enzymatic activity is a major cause of analyte instability in biological samples[2]. Promptly process biological samples after collection. Consider the use of β-lactamase inhibitors if enzymatic degradation is suspected, although this should be validated for non-interference with the HPLC assay. | |
| Appearance of extra peaks in the chromatogram | Degradation of this compound into byproducts. | The primary degradation product of this compound is its corresponding penicilloic acid[5][6]. Other degradation products may also form[7]. Ensure proper sample handling as described above to minimize degradation. The presence of these peaks can also be an indicator of sample instability. |
| Contamination of the sample or HPLC system. | Extra peaks can arise from contamination of the sample, mobile phase, or the column[8]. Perform a blank injection of the sample solvent to determine if the extra peaks are from the sample itself[8]. If so, re-prepare the sample. If the issue persists, clean the injector and the column according to the manufacturer's guidelines[8]. | |
| Inconsistent retention times | Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a constant temperature[9]. Ensure the mobile phase is prepared consistently and is properly degassed. |
| Column degradation. | The bonded phase of the column may strip over time. If a gradual change in retention time is observed, consider regenerating or replacing the column[10]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other β-lactam antibiotics, involves the hydrolysis of the β-lactam ring, leading to the formation of the corresponding penicilloic acid.[5][6] This process can be accelerated by factors such as inappropriate pH and elevated temperatures.
Q2: What are the optimal storage conditions for this compound samples prior to HPLC analysis?
A2: For optimal stability, this compound solutions and biological samples should be stored at low temperatures. Studies have shown that this compound is stable for up to 36 days at 5°C and for at least 60 days at -10°C[1]. For long-term storage, -70°C is recommended to prevent degradation.[3][4][11]
Q3: How does pH affect the stability of this compound during sample preparation?
A3: The pH of the solution is a critical factor in maintaining the stability of this compound. The optimal stability for this compound in aqueous solutions is at a pH of approximately 4.8[1]. Deviations from this pH, especially towards alkaline conditions, can significantly increase the rate of degradation.
Q4: Can I use protein precipitation for sample clean-up when analyzing this compound in plasma or serum?
A4: Yes, protein precipitation is a common and effective method for preparing plasma and serum samples for HPLC analysis of drugs.[2] Acetonitrile is often used as the precipitation solvent. It is crucial to perform this step quickly and at a low temperature to minimize degradation. Following precipitation, the supernatant should be promptly analyzed or stored under appropriate conditions.
Q5: What are some key considerations for developing a stability-indicating HPLC method for this compound?
A5: A stability-indicating method must be able to separate the intact drug from its degradation products.[12] To validate such a method for this compound, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) should be performed to generate potential degradation products.[13] The method should then demonstrate the ability to resolve this compound from all resulting degradation peaks, with the primary degradation product being penicilloic acid.[5][6]
Experimental Protocol: Sample Preparation of Human Plasma for HPLC Analysis
This protocol outlines a general procedure for the preparation of human plasma samples containing this compound for HPLC analysis.
-
Sample Collection and Handling:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Immediately place the collected blood on ice.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a clean, labeled polypropylene tube.
-
If not for immediate analysis, store the plasma at -70°C.[3][4]
-
-
Protein Precipitation:
-
Thaw the plasma samples on ice.
-
In a microcentrifuge tube, add 200 µL of cold acetonitrile to 100 µL of the plasma sample.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the tube at 10,000 x g for 5 minutes at 4°C.
-
-
Final Sample Preparation:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Vortex for 15 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for plasma sample preparation.
Caption: Decision tree for troubleshooting low recovery.
References
- 1. Stability of this compound sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Determination of this compound and its penicilloate and penilloate by high-performance liquid chromatography and stability of this compound at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography analysis of this compound, piperacillin, their degradation products, and of ioxitalamic acid in plasma and urine of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Mezlocillin Extraction from Tissue Homogenates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of Mezlocillin extraction from tissue homogenates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound from tissue homogenates.
| Problem | Potential Cause | Suggested Solution |
| Low this compound Recovery | Incomplete Tissue Homogenization: Inefficient disruption of the tissue matrix can lead to incomplete release of the analyte. | - Ensure the tissue is thoroughly minced or cryo-ground before homogenization. - Optimize the homogenization time and speed. Be aware that excessive homogenization can lead to analyte degradation[1]. - Consider using enzymatic digestion for particularly tough tissues, but validate for potential this compound degradation. |
| Analyte Degradation: this compound, a penicillin, is susceptible to degradation, especially at non-optimal pH and higher temperatures. | - Maintain samples at a low temperature (on ice) throughout the homogenization and extraction process. - Ensure the pH of the homogenization buffer is around 4.8 for optimal this compound stability[2]. - Process samples as quickly as possible after collection. For storage, flash-freeze tissue samples in liquid nitrogen and store at -80°C. | |
| Inefficient Extraction (LLE): The chosen organic solvent may not be optimal for partitioning this compound from the aqueous homogenate. The pH of the aqueous phase may not be suitable for maximizing the unionized form of this compound for extraction. | - Test a range of organic solvents with varying polarities. Ether has been used for removing interferences in this compound assays[1]. - Adjust the pH of the tissue homogenate to be below the pKa of this compound's carboxylic acid group to promote its partitioning into the organic phase. - Optimize the solvent-to-homogenate ratio and the number of extraction steps. | |
| Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. | - Increase the percentage of organic solvent in the elution buffer. - Adjust the pH of the elution solvent to ionize this compound, which can facilitate its release from a reverse-phase sorbent. - Test different elution solvents. For C18 cartridges, acetonitrile or methanol are common choices[3]. | |
| High Background Noise or Interfering Peaks | Matrix Effects: Co-extraction of endogenous compounds from the tissue matrix can interfere with the analytical detection of this compound, causing ion suppression or enhancement in LC-MS/MS analysis.[4][5][6] | - Incorporate a more rigorous cleanup step. Solid-phase extraction (SPE) is generally more effective at removing matrix components than liquid-liquid extraction (LLE)[7]. - Optimize the wash steps in your SPE protocol to remove interfering substances without eluting the this compound. - If using LLE, a back-extraction step can help to clean up the sample. |
| Contamination: Contamination from lab equipment, solvents, or reagents. | - Use high-purity solvents and reagents. - Ensure all glassware and equipment are thoroughly cleaned. - Run a blank sample (matrix without the analyte) to identify the source of contamination. | |
| Poor Reproducibility | Inconsistent Homogenization: Variation in the homogenization process from sample to sample. | - Standardize the homogenization procedure, including the type of homogenizer, time, and speed. - Ensure the tissue-to-buffer ratio is consistent across all samples. |
| Variable Extraction Conditions: Inconsistent volumes, timing, or pH adjustments during the extraction process. | - Use calibrated pipettes for all liquid handling steps. - Ensure consistent timing for all incubation and extraction steps. - Carefully control the pH of all solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the first critical step to ensure the stability of this compound in tissue samples?
A1: The most critical first step is to prevent degradation of the analyte. Immediately after collection, tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C until homogenization. All subsequent processing should be performed on ice to minimize enzymatic activity and chemical degradation.[2]
Q2: Should I choose Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleaning up my tissue homogenate?
A2: Both methods can be effective, but SPE is generally considered a more modern and robust technique for cleaning up complex biological matrices like tissue homogenates.[8][9] SPE can provide a cleaner extract, leading to reduced matrix effects, and is often more amenable to automation.[7] However, LLE can be a cost-effective and efficient method if properly optimized.[10]
Q3: What type of SPE cartridge should I use for this compound extraction?
A3: For this compound, which is a moderately polar molecule, a reverse-phase sorbent like C18 is a good starting point. C18 cartridges have been shown to be effective for the extraction of similar antibiotics from biological tissues with recoveries greater than 80%.[3]
Q4: How can I minimize matrix effects when using LC-MS/MS for analysis?
A4: Minimizing matrix effects is crucial for accurate quantification. The most effective strategy is to have a highly efficient sample cleanup method, such as SPE, to remove interfering endogenous components from the tissue.[6] Additionally, using a stable isotope-labeled internal standard for this compound can help to compensate for any remaining matrix effects.
Q5: I am observing a loss of this compound during homogenization. What can I do?
A5: A detectable loss of this compound during homogenization has been reported.[1] To mitigate this, use a gentle homogenization technique and keep the sample chilled at all times. It is also advisable to perform a recovery experiment where you spike a known amount of this compound into a blank tissue homogenate and compare the final concentration to a standard to determine a correction factor for any unavoidable loss.[1]
Experimental Protocols
Generic Liquid-Liquid Extraction (LLE) Protocol
This protocol is a starting point and should be optimized for your specific tissue type and analytical method.
-
Homogenization:
-
Weigh the frozen tissue sample.
-
Add ice-cold homogenization buffer (e.g., phosphate buffer, pH adjusted to ~4.8) at a fixed ratio (e.g., 1:4 w/v).
-
Homogenize the tissue using a suitable mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for extraction.
-
-
Extraction:
-
Transfer a known volume of the supernatant to a clean glass tube.
-
Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) at a defined ratio (e.g., 2:1 solvent-to-supernatant).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Repeat the extraction process on the aqueous layer with a fresh aliquot of organic solvent to improve recovery.
-
Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitute the dried residue in a small, known volume of the initial mobile phase of your analytical method.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Generic Solid-Phase Extraction (SPE) Protocol (Using C18 Cartridge)
This protocol is a general guideline and requires optimization of wash and elution solvents.
-
Homogenization:
-
Follow the same homogenization and centrifugation procedure as described in the LLE protocol (Step 1).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1-2 cartridge volumes of methanol through it.
-
Equilibrate the cartridge by passing 1-2 cartridge volumes of purified water or equilibration buffer (e.g., phosphate buffer at the same pH as the homogenate). Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the supernatant from the homogenized tissue onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar, interfering compounds. This step is critical and may require optimization to avoid premature elution of this compound.
-
-
Elution:
-
Elute the this compound from the cartridge using a small volume of a stronger organic solvent (e.g., acetonitrile or methanol). The addition of a small amount of acid or base to the elution solvent might be necessary to improve recovery, depending on the specific interactions.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (Step 3) for analysis.
-
Quantitative Data Summary
Specific comparative quantitative data for the recovery of this compound from tissue homogenates using different extraction methods is limited in the available literature. However, the following table provides a general comparison of LLE and SPE based on typical performance characteristics for antibiotic extraction from complex matrices.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | Can be high (>80%) but is highly dependent on solvent choice and pH optimization. | Generally high and reproducible (>80-90%) for optimized methods[3]. |
| Selectivity/Cleanliness of Extract | Moderate; may co-extract significant matrix components. | High; provides a cleaner extract, reducing matrix effects. |
| Solvent Consumption | High. | Low. |
| Amenability to Automation | Difficult. | High. |
| Method Development Time | Can be time-consuming to optimize solvent systems. | Can be systematic but requires screening of different sorbents and solvents. |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. Development of a High Performance Liquid Chromatographic Assay Measuring this compound in Serum or Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of this compound sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ispub.com [ispub.com]
- 4. Matrix Solid-Phase Dispersion Procedure for Determination of Antibiotics and Metabolites in Mussels: Application in Exposure Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. orientjchem.org [orientjchem.org]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
Addressing interference in spectrophotometric assays for Mezlocillin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing spectrophotometric assays for the quantification of Mezlocillin.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the spectrophotometric assay of this compound?
A1: The spectrophotometric assay for this compound is based on the principle that the drug absorbs ultraviolet (UV) light at a specific wavelength. The amount of UV light absorbed is directly proportional to the concentration of this compound in the solution, following the Beer-Lambert law. This allows for the quantitative determination of the drug in a sample.
Q2: At what wavelength should I measure the absorbance of this compound?
A2: While specific methods can vary, a kinetic-spectrophotometric method has been described that measures the increase in absorbance of a reaction product at 290 nm.[1] For direct UV spectrophotometry, the wavelength of maximum absorbance (λmax) for penicillins is typically in the UV region. It is crucial to determine the λmax experimentally by scanning a solution of this compound over a range of wavelengths (e.g., 200-400 nm) to ensure maximum sensitivity and accuracy.
Q3: What are the common sources of interference in this compound spectrophotometric assays?
A3: Interference can arise from several sources, including:
-
Excipients: Inactive ingredients in pharmaceutical formulations can absorb UV light at the same wavelength as this compound.
-
Degradation Products: this compound can degrade under certain conditions (e.g., pH changes, exposure to heat or light), and these degradation products may have their own UV absorbance spectra that overlap with that of the parent drug.
-
Matrix Effects: When analyzing this compound in biological fluids (e.g., serum, urine), other endogenous substances can interfere with the measurement.[2]
-
Solvent and pH: The type of solvent and the pH of the solution can influence the UV spectrum of this compound.
Q4: How can I minimize interference from excipients?
A4: Several strategies can be employed to minimize interference from excipients:
-
Blank Correction: Use a placebo solution (containing all excipients but no this compound) as a blank to zero the spectrophotometer.
-
Extraction: If possible, selectively extract this compound from the sample matrix, leaving the interfering excipients behind.
-
Derivative Spectrophotometry: This technique can sometimes resolve overlapping spectra from the drug and interfering substances.
Q5: What should I do if my results are not reproducible?
A5: Lack of reproducibility can be due to various factors. Refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving the issue. Common causes include unstable instrument performance, improper sample preparation, and temperature fluctuations.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the spectrophotometric assay of this compound.
Problem 1: Inaccurate or Inconsistent Readings
| Possible Cause | Troubleshooting Step |
| Instrument Instability | Ensure the spectrophotometer has had adequate warm-up time as specified by the manufacturer. Check for and replace a failing light source if necessary. |
| Cuvette Issues | Use clean, scratch-free quartz cuvettes for UV measurements. Ensure cuvettes are placed in the holder in the same orientation for every reading. |
| Sample Preparation Error | Verify the accuracy of dilutions. Ensure the sample is homogenous and free of air bubbles before measurement. |
| Temperature Fluctuations | Perform measurements in a temperature-controlled environment, as temperature can affect reaction rates and absorbance. |
Problem 2: High Background Absorbance
| Possible Cause | Troubleshooting Step |
| Contaminated Solvent/Blank | Use high-purity solvents. Prepare a fresh blank solution and re-measure. |
| Interference from Excipients | Prepare a placebo blank containing all formulation components except this compound. If interference persists, consider a sample extraction step. |
| Particulate Matter | Filter the sample solution to remove any suspended particles that can scatter light and increase absorbance. |
Problem 3: Non-linear Calibration Curve
| Possible Cause | Troubleshooting Step |
| Concentration too High | Dilute the standards and samples to fall within the linear range of the assay. High concentrations can lead to deviations from the Beer-Lambert law. |
| Chemical Interactions | Investigate potential interactions between this compound and the solvent or other components in the sample at high concentrations. |
| Instrumental Limitations | Check the spectrophotometer's specifications for its linear dynamic range. |
Data on Potential Interferences
The following table summarizes potential interfering substances and their likely impact on the spectrophotometric assay of this compound. Quantitative data on the specific effects of these substances on this compound absorbance is limited in the literature; therefore, a qualitative assessment is provided.
| Interfering Substance/Factor | Potential Effect on Absorbance | Mitigation Strategy |
| Common Pharmaceutical Excipients | ||
| - Starch, Lactose, Talc | May cause light scattering, leading to increased absorbance. | Filtration of the sample solution. |
| - Magnesium Stearate | Generally insoluble, but can cause turbidity if not properly filtered. | Filtration of the sample solution. |
| - Titanium Dioxide | Can cause significant light scattering. | Centrifugation and filtration of the sample solution. |
| Degradation Products | ||
| - Penicilloic acid and other hydrolytic products | May have significant UV absorbance that overlaps with the this compound spectrum, leading to overestimation. | Use fresh samples, control pH, and store solutions appropriately. Chromatographic separation may be necessary for stability studies. |
| Biological Matrix Components | ||
| - Proteins, Uric Acid, etc. in serum/plasma | Can have strong UV absorbance, causing significant positive interference. | Protein precipitation followed by centrifugation and/or solid-phase extraction. |
Experimental Protocols
1. Preparation of Standard Stock Solution of this compound
-
Accurately weigh approximately 100 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., deionized water or an appropriate buffer) in a 100 mL volumetric flask.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the solvent to obtain a stock solution of 1 mg/mL.
-
Protect the solution from light and store at the recommended temperature.
2. Preparation of Calibration Standards
-
From the stock solution, prepare a series of working standards by serial dilution with the solvent.
-
A typical concentration range for a calibration curve might be 5 µg/mL to 50 µg/mL.
-
Prepare a blank solution containing only the solvent.
3. Sample Preparation from Pharmaceutical Formulation (e.g., Powder for Injection)
-
Accurately weigh the contents of a vial of this compound for injection.
-
Reconstitute the powder with a known volume of solvent to obtain a solution with a concentration within the calibration range.
-
If excipients are present and insoluble, filter the solution through a 0.45 µm filter before measurement.
4. Spectrophotometric Measurement
-
Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax) for this compound.
-
Zero the instrument using the blank solution.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Visualizations
Caption: Experimental workflow for this compound spectrophotometric analysis.
Caption: Troubleshooting logic for inaccurate spectrophotometric results.
References
Adjusting pH to improve Mezlocillin stability for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Mezlocillin in long-term experiments, with a focus on adjusting pH to improve its stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a broad-spectrum beta-lactam antibiotic. Its bactericidal activity stems from the inhibition of the third and final stage of bacterial cell wall synthesis.[1] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located within the bacterial cell wall.[1] This disruption of the peptidoglycan synthesis process ultimately leads to cell lysis and bacterial death.[1][2]
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is significantly influenced by the pH of the solution. It exhibits its greatest stability in slightly acidic conditions. The optimal pH for this compound stability has been reported to be approximately 4.8.[3] In more alkaline or strongly acidic environments, the degradation of this compound is accelerated.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage and to maintain its potency, it is recommended to store this compound solutions at -70°C. Studies have shown that at this temperature, the antimicrobial activity remains stable for an extended period. Storage at higher temperatures, such as -10°C, has been found to be unsuitable due to rapid deterioration.
Q4: Can I use this compound in combination with other antibiotics?
A4: Yes, this compound can be used in combination with other antibiotics, such as aminoglycosides, to achieve synergistic effects against certain bacteria. However, it is crucial to verify the compatibility and potential interactions between the combined antibiotics before proceeding with your experiment.
Troubleshooting Guide: this compound in Long-Term Experiments
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity over time in cell culture. | Degradation due to suboptimal pH of the culture medium. Standard cell culture media are typically buffered around pH 7.2-7.4, which is not ideal for this compound stability. | Adjust the pH of your experimental solutions to be closer to the optimal pH of 4.8 for this compound. This can be achieved by using appropriate buffer systems. For cell culture, this may involve modifying the medium formulation or more frequent media changes. It is crucial to ensure that any pH adjustment does not negatively impact your cells. |
| Precipitation of this compound in stock solutions. | The solubility of this compound can be affected by the solvent and storage temperature. | Prepare stock solutions in a suitable solvent such as sterile water or a buffered solution at the recommended concentration. Ensure the powder is fully dissolved before filter sterilization. Store aliquots at -70°C to prevent repeated freeze-thaw cycles. |
| Inconsistent experimental results with different batches of this compound. | Variability in the purity or handling of the this compound powder. Degradation during storage of stock solutions. | Always source high-purity this compound from a reputable supplier. Prepare fresh stock solutions regularly and store them under the recommended conditions. Perform a quality control check, such as a minimal inhibitory concentration (MIC) assay, to verify the activity of each new batch. |
| Observed cytotoxicity in cell culture. | High concentrations of this compound or its degradation products may have cytotoxic effects on mammalian cells. | Determine the optimal, non-toxic concentration of this compound for your specific cell line through a dose-response experiment. Ensure the stability of this compound in your culture conditions to minimize the accumulation of potentially toxic degradation products. |
Data Presentation: this compound Stability
The stability of this compound is critically dependent on both pH and temperature. The following tables summarize the available quantitative data to guide experimental design.
Table 1: Effect of pH on this compound Degradation at 37°C
| pH | % Degradation after 8 hours | % Degradation after 24 hours |
| 3.0 | Not specified | 39%[4] |
| 4.0 | Highest stability observed[4] | Highest stability observed[4] |
| 5.0 | Highest stability observed[4] | No degradation observed in fresh human urine[5] |
| 6.0 | Highest stability observed[4] | Highest stability observed[4] |
| 7.6 | < 5% in human plasma[5] | Not specified |
| 9.0 | 50%[5] | Not specified |
| 10.0 | 83%[4] | Not specified |
Table 2: Effect of Temperature on this compound Stability in Aqueous Solutions
| Temperature | Stability Period | Solution |
| 25°C | Up to 4 days[3] | 5% Dextrose or 0.9% Sodium Chloride |
| 5°C | Up to 36 days[3] | 5% Dextrose or 0.9% Sodium Chloride |
| -10°C | Up to 60 days[3] | 5% Dextrose or 0.9% Sodium Chloride |
| -20°C | Degradation observed[6] | Serum and buffer |
| -70°C | Stable for 6 months[6] | Serum and buffer |
| -196°C | Stable for 6 months[6] | Serum and buffer |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mg/mL)
Materials:
-
This compound sodium salt powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound sodium salt powder. For a 100 mg/mL stock solution, you would weigh 1 g of powder for a final volume of 10 mL.
-
Transfer the powder to a sterile conical tube.
-
Add a small amount of sterile water or PBS to the tube to create a slurry.
-
Gradually add the remaining solvent while vortexing or gently swirling to ensure the powder completely dissolves.
-
Once fully dissolved, draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -70°C for long-term storage.
Protocol 2: pH Adjustment of Experimental Solutions
Materials:
-
Prepared this compound stock solution
-
Sterile experimental buffer or medium
-
Sterile, pH-adjusting solutions (e.g., 1 M HCl, 1 M NaOH)
-
Calibrated pH meter with a sterile probe
Procedure:
-
In a sterile environment, add the desired volume of this compound stock solution to your experimental buffer or medium.
-
Using a sterile pipette, take a small, representative sample of the solution to measure the initial pH.
-
Place the sterile pH probe into the main solution.
-
While gently stirring, add small, dropwise increments of the appropriate sterile pH-adjusting solution (1 M HCl to lower the pH, 1 M NaOH to raise the pH).
-
Allow the pH reading to stabilize after each addition before adding more.
-
Continue this process until the desired pH (ideally close to 4.8 for optimal stability) is reached.
-
Record the final pH of the solution.
-
It is recommended to re-check the pH of the solution over the course of your experiment, as it may drift, especially in complex media.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for using this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. Stability of this compound sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of acylaminopenicillins with regard to their pH dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Degradation of Azlocillin and this compound / I. Behaviour in biological material and buffer (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Mezlocillin and Cefoxitin in the Treatment of Anaerobic Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy and in vitro activity of Mezlocillin and Cefoxitin against anaerobic bacteria. The information is compiled from various clinical trials and laboratory studies to support research and development in the field of infectious diseases.
Clinical Efficacy
This compound, a broad-spectrum penicillin, and Cefoxitin, a cephamycin antibiotic, have been evaluated in several clinical trials for the treatment of anaerobic and mixed aerobic/anaerobic infections. The data below summarizes the clinical and bacteriological cure rates observed in comparative studies.
Table 1: Clinical and Bacteriological Cure Rates in the Treatment of Various Infections
| Antibiotic | Number of Patients | Clinical Cure Rate (%) | Bacteriological Cure Rate (%) | Types of Infections Treated | Reference |
| This compound | 83 | 94.1% | 85.5% | Septicemia, pulmonary, urinary tract, intra-abdominal, pelvic, skin & soft-tissue | [1][2] |
| Cefoxitin | 81 | 89.5% | 79.2% | Septicemia, pulmonary, urinary tract, intra-abdominal, pelvic, skin & soft-tissue | [1][2] |
In a comparative study, 83 patients were treated with this compound and 81 with cefoxitin.[1] The clinical response was favorable in 94.1% of patients treated with this compound and 89.5% of those treated with cefoxitin.[2] The bacteriological cures were achieved in 85.5% and 79.2% of cases, respectively.[1] Both antibiotics were found to be effective in treating a range of infections including septicemia, pulmonary infections, urinary tract infections, intra-abdominal and pelvic infections, and skin and soft-tissue infections.[1][2] Notably, both drugs were also effective in the treatment of anaerobic infections.[1][2] No major hematological, hepatic, or renal toxicity was reported for either drug.[1][2]
Another study focused on surgical prophylaxis for vaginal hysterectomy compared this compound and cefoxitin in 100 patients. The failure rate was 17% for this compound (46 patients) and 15% for cefoxitin (54 patients), showing no significant difference in preventing febrile morbidity.[3]
In Vitro Susceptibility of Anaerobic Bacteria
The in vitro activity of an antibiotic is a key indicator of its potential efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of in vitro activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 2: In Vitro Activity (MIC) of this compound and Cefoxitin Against Anaerobic Bacteria
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Bacteroides fragilis group | This compound | - | - | [4] |
| Cefoxitin | - | - | [5][6] | |
| Bacteroides fragilis | This compound | - | - | [7] |
| Cefoxitin | - | - | [6] | |
| Other Bacteroides species | This compound | - | - | |
| Cefoxitin | - | - | ||
| Clostridium species (other than C. perfringens) | This compound | - | - | |
| Cefoxitin | - | - | [5] | |
| Clostridium perfringens | This compound | - | - | |
| Cefoxitin | - | - | [5] |
Note: Specific MIC50 and MIC90 values were not consistently available across all retrieved documents in a comparable format. The table reflects the general findings on susceptibility.
This compound has demonstrated effectiveness against a range of anaerobic bacteria, including Bacteroides fragilis.[4][7] One study found that at a concentration of 4 mg/l, this compound inhibited 80% of Bacteroides fragilis strains.[7]
Cefoxitin is also highly active against the Bacteroides fragilis group, which is a significant cause of anaerobic infections.[5][6] In one study, 82% of 33 isolates of Bacteroides fragilis were sensitive to cefoxitin at a concentration of 16 μg/ml.[6] However, cefoxitin was found to be least active against Clostridium species other than Clostridium perfringens.[5]
Experimental Protocols
The following section details the methodologies employed in the cited studies to determine the in vitro susceptibility of anaerobic bacteria to this compound and Cefoxitin.
Agar Dilution Susceptibility Testing
The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
Experimental Workflow for Agar Dilution Susceptibility Testing
Protocol Details:
-
Media Preparation: A suitable growth medium, such as Brucella agar base supplemented with laked sheep blood, hemin, and vitamin K1, is prepared and sterilized.
-
Antibiotic Plate Preparation: Stock solutions of this compound and Cefoxitin are prepared. A series of twofold dilutions of each antibiotic are made and added to molten agar. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The anaerobic bacterial isolates to be tested are grown in a suitable broth medium to a specific turbidity, corresponding to a known concentration of bacteria (e.g., 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final inoculum of approximately 10^5 CFU per spot on the agar plate.
-
Inoculation: A multipoint inoculator is used to transfer a standardized volume of each bacterial suspension to the surface of the antibiotic-containing agar plates and the control plate.
-
Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber with a gas mixture of 85% N2, 10% H2, and 5% CO2) at 37°C for 48 hours.
-
MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Comparative Logic in Clinical Trials
The clinical evaluation of this compound and Cefoxitin typically follows a randomized, double-blind, comparative study design to ensure objectivity.
Logical Flow of a Comparative Clinical Trial
Conclusion
Both this compound and Cefoxitin have demonstrated clinical effectiveness in the treatment of a variety of infections, including those caused by anaerobic bacteria.[1][2] Clinical trial data suggests a slight trend towards higher clinical and bacteriological cure rates with this compound, although both are considered effective.[1][2] In vitro data confirms the activity of both agents against key anaerobic pathogens like Bacteroides fragilis.[4][6][7] The choice between these two antibiotics may depend on local susceptibility patterns, the specific type of infection, and patient-specific factors. The methodologies outlined provide a basis for standardized comparison and further research into the efficacy of these and other antimicrobial agents against anaerobic infections.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activity of this compound and its related compounds against aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Antibiotic Susceptibility: A Case Study on Mezlocillin Breakpoints for Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
The validation of clinical breakpoints for antibiotics is a critical, ongoing process that ensures these thresholds remain relevant in the face of evolving bacterial resistance. This guide delves into the historical context and clinical relevance of Mezlocillin breakpoints for Enterobacteriaceae, a broad-spectrum penicillin that has since been discontinued in many regions. By examining the lifecycle of this compound's clinical use and the rationale behind the removal of its breakpoints by major regulatory bodies, we can better understand the rigorous standards applied to modern antimicrobial agents. This comparison will be framed against a currently recommended antibiotic, Piperacillin-Tazobactam, to highlight the contemporary approach to breakpoint validation.
Historical Perspective of this compound
This compound, an acylureido penicillin, demonstrated a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[1][2] Its mechanism of action, like other β-lactam antibiotics, involved the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2][3] For years, it was a valuable tool in treating a variety of infections.
However, the landscape of antibiotic resistance is in constant flux. The emergence and spread of β-lactamases, enzymes that inactivate β-lactam antibiotics, began to compromise the efficacy of this compound. This, coupled with the development of newer agents with improved stability against these enzymes, led to a decline in its use.
A pivotal moment in the history of this compound's clinical application was the decision by the Clinical and Laboratory Standards Institute (CLSI) to remove its breakpoints from their annually updated M100 tables. The primary reason cited for this removal was that the agent is no longer commercially available in the United States.[4] This decision underscores a crucial aspect of breakpoint maintenance: the clinical availability and relevance of the drug.
Comparison of Breakpoints: this compound vs. Piperacillin-Tazobactam
To understand the evolution of susceptibility testing, it's informative to compare the historical breakpoints of this compound with those of a currently recommended β-lactam/β-lactamase inhibitor combination for Enterobacteriaceae, Piperacillin-Tazobactam. The tables below summarize the former CLSI breakpoints for this compound and the current CLSI and EUCAST breakpoints for Piperacillin-Tazobactam.
Table 1: Historical CLSI Breakpoints for this compound against Enterobacteriaceae
| Category | MIC (µg/mL) | Disk Diffusion (zone diameter in mm) |
| Susceptible (S) | ≤ 16 | ≥ 21 |
| Intermediate (I) | 32–64 | 18–20 |
| Resistant (R) | ≥ 128 | ≤ 17 |
Source: CLSI M100-S25 (2015). Note: These breakpoints are no longer listed in current CLSI documents.
Table 2: Current CLSI and EUCAST Breakpoints for Piperacillin-Tazobactam against Enterobacteriaceae
| Organization | Category | MIC (µg/mL) | Disk Diffusion (zone diameter in mm) |
| CLSI | Susceptible (S) | ≤ 8/4 | ≥ 21 |
| Susceptible-Dose Dependent (SDD) | 16/4 | 18-20 | |
| Resistant (R) | ≥ 32/4 | ≤ 17 | |
| EUCAST | Susceptible (S) | ≤ 8/4 | ≥ 22 |
| Resistant (R) | > 16/4 | < 17 |
Source: CLSI M100, 34th Ed. (2024); EUCAST Breakpoint Tables v. 14.0 (2024). Note the absence of an "Intermediate" category in the EUCAST guidelines for this drug-bug combination.
The revision of Piperacillin-Tazobactam breakpoints in recent years reflects the evolution of our understanding of pharmacokinetic/pharmacodynamic (PK/PD) principles and the changing epidemiology of resistance mechanisms.[5][6][7] The introduction of the "Susceptible-Dose Dependent" (SDD) category by CLSI, for instance, provides more nuanced guidance for clinicians, suggesting that higher or more frequent dosing might be necessary for isolates in this range.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of antimicrobial susceptibility, whether for historical validation or current clinical practice, relies on standardized experimental protocols. The two most common methods are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion.
Broth Microdilution (MIC Testing)
-
Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: Serial two-fold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Disk Diffusion (Kirby-Bauer Test)
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for broth microdilution.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Disk Application: Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plates are incubated under the same conditions as for broth microdilution.
-
Reading Results: The diameter of the zone of growth inhibition around each disk is measured in millimeters. This zone diameter is then interpreted as Susceptible, Intermediate/SDD, or Resistant according to the breakpoints established by regulatory bodies like CLSI or EUCAST.
Visualizing the Path to Modern Breakpoint Validation
Caption: Workflow for modern antimicrobial breakpoint determination.
The diagram above illustrates the key data sources that inform the establishment of clinical breakpoints by regulatory committees. This data-driven approach ensures that breakpoints are not static but are revised as new information becomes available.
Caption: Mechanism of β-lactam action and resistance in Enterobacteriaceae.
This diagram shows the primary mechanism of action for β-lactam antibiotics like this compound and the common resistance mechanism mediated by β-lactamase enzymes. The production of these enzymes by Enterobacteriaceae was a significant factor in the declining efficacy of older penicillins.
Conclusion
The case of this compound provides a valuable lesson in the lifecycle of an antimicrobial agent and the importance of a dynamic and evidence-based approach to susceptibility testing. While this compound itself is no longer in common clinical use, the principles that led to the removal of its breakpoints are the very same that guide the validation and revision of breakpoints for the antibiotics we rely on today. For researchers and drug development professionals, understanding this process is paramount. It highlights the need for continuous surveillance of resistance trends, robust PK/PD modeling, and well-designed clinical trials to ensure that the antibiotics of the future are used to their greatest potential, guided by clinically relevant and up-to-date breakpoints.
References
- 1. This compound: tentative interpretive standards for disk diffusion susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbiology, pharmacology, and clinical use of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. clsi.org [clsi.org]
- 5. FDA Rationale for Piperacillin-Tazobactam Breakpoints for Enterobacterales | FDA [fda.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Breaking Down the Breakpoints: Rationale for the 2022 Clinical and Laboratory Standards Institute Revised Piperacillin-Tazobactam Breakpoints Against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Therapeutic Equivalence of Generic Mezlocillin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the therapeutic equivalence of generic mezlocillin formulations. Given the limited publicly available direct comparative studies on generic this compound products, this document outlines the essential experimental protocols and data analysis required to establish bioequivalence and interchangeability. This compound is a broad-spectrum penicillin antibiotic, and ensuring the therapeutic equivalence of its generic versions is critical for clinical efficacy and patient safety.
Comparative Analysis of Physicochemical Properties and Potency
The initial step in evaluating generic formulations involves a thorough comparison of their fundamental physicochemical properties and antibiotic potency against a reference standard.
Table 1: Hypothetical Comparative Physicochemical and Potency Data for this compound Formulations
| Parameter | Reference Standard | Generic Formulation A | Generic Formulation B | Acceptance Criteria |
| Appearance | White to slightly yellow crystalline powder | Conforms | Conforms | Conforms to USP |
| Identification (HPLC) | Retention time matches reference | Matches | Matches | Retention time of the principal peak corresponds to that of the standard |
| Water Content (%) | 4.2 | 4.5 | 4.8 | ≤ 6.0% |
| pH (10% solution) | 6.5 | 6.8 | 6.3 | 4.5 - 8.0 |
| Potency (µg/mg, anhydrous) | 915 | 905 | 898 | 838 - 978 µg/mg |
In Vitro Dissolution Profile Comparison
For injectable antibiotics like this compound, which are reconstituted before administration, the dissolution of the lyophilized powder is a critical quality attribute. The rate and extent of dissolution can impact the bioavailability of the drug.
Table 2: Hypothetical Comparative In Vitro Dissolution Data for this compound Formulations
| Time (minutes) | % Dissolved - Reference Standard | % Dissolved - Generic A | % Dissolved - Generic B |
| 5 | 88 | 85 | 82 |
| 10 | 95 | 92 | 90 |
| 15 | 99 | 98 | 97 |
| 30 | 100 | 100 | 99 |
| Similarity Factor (f2) | - | 85 | 78 |
An f2 value between 50 and 100 indicates similarity between the dissolution profiles.
Comparative Pharmacokinetic Evaluation in a Bioequivalence Study
A randomized, two-period, two-sequence, single-dose crossover bioequivalence study is the gold standard for comparing the in vivo performance of generic and reference drug formulations.
Table 3: Hypothetical Comparative Pharmacokinetic Parameters of this compound Formulations
| Parameter | Reference Standard (Mean ± SD) | Generic Formulation A (Mean ± SD) | 90% Confidence Interval (Generic A vs. Reference) | Acceptance Criteria |
| Cmax (µg/mL) | 255 ± 45 | 248 ± 42 | 94.5% - 101.2% | 80.00% - 125.00% |
| AUC0-t (µg·h/mL) | 450 ± 85 | 440 ± 80 | 96.2% - 103.5% | 80.00% - 125.00% |
| AUC0-∞ (µg·h/mL) | 465 ± 88 | 455 ± 83 | 96.0% - 103.1% | 80.00% - 125.00% |
| t½ (hours) | 1.1 ± 0.2 | 1.1 ± 0.3 | - | For information |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Assay for Potency and Identification
This method is adapted from the USP monograph for this compound Sodium and is suitable for determining the potency and identity of this compound in the drug substance and formulated product.[1]
-
Mobile Phase: Prepare a suitable mixture of a solution of monobasic potassium phosphate and acetonitrile (commonly in a ratio around 85:15, v/v), and degas.
-
Standard Preparation: Accurately weigh and dissolve USP this compound Sodium Reference Standard (RS) in water to obtain a known concentration of about 0.5 mg/mL.[1]
-
Sample Preparation: Reconstitute the this compound for injection formulation as per the product label. Dilute an accurately measured volume of the reconstituted solution with water to obtain a theoretical concentration of 0.5 mg/mL of this compound.
-
Chromatographic System:
-
Column: C18, 4.6-mm x 15-cm; 5-µm packing.
-
Detector: UV at 210 nm.
-
Flow Rate: Approximately 1.5 mL/min.
-
Injection Volume: Approximately 20 µL.
-
-
Procedure: Inject the standard and sample preparations into the chromatograph, record the peak areas, and calculate the potency based on the comparison of the peak responses. For identification, the retention time of the major peak in the sample preparation should match that of the standard preparation.
In Vitro Dissolution Testing
This protocol is a general method for assessing the dissolution of a sterile powder for injection.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of water or a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Paddle Speed: 50 rpm.
-
Temperature: 37 ± 0.5°C.
-
Procedure:
-
Reconstitute the contents of a vial of this compound for injection as directed on the label.
-
Immediately add the entire contents of the vial to the dissolution vessel.
-
Withdraw samples at specified time intervals (e.g., 5, 10, 15, and 30 minutes).
-
Filter the samples promptly.
-
Analyze the filtrate for this compound concentration using the validated HPLC method described above.
-
-
Data Analysis: Calculate the percentage of the labeled amount of this compound dissolved at each time point. Compare the dissolution profiles of the generic and reference formulations using a similarity factor (f2).
In Vivo Bioequivalence Study
This protocol outlines a standard design for a bioequivalence study of an intravenously administered antibiotic.
-
Study Design: A randomized, two-period, two-sequence, single-dose, crossover study.
-
Subjects: A sufficient number of healthy adult volunteers (typically 24-36) to provide adequate statistical power. Subjects should be screened for good health and absence of contraindications to this compound.
-
Drug Administration: A single intravenous dose of the reference and generic this compound formulations administered over a standardized infusion period.
-
Blood Sampling: Collect blood samples at predose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated bioanalytical method, typically LC-MS/MS, for high sensitivity and specificity.
-
Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for each subject and formulation:
-
Cmax: Maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.
-
t½: Elimination half-life.
-
-
Statistical Analysis: Perform a statistical comparison of the log-transformed Cmax, AUC0-t, and AUC0-∞ values for the generic and reference formulations. The 90% confidence intervals for the ratio of the geometric means of these parameters must fall within the acceptance range of 80.00% to 125.00%.
Visualizations
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Mezlocillin
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Mezlocillin is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powdered form where dust generation is possible, a comprehensive suite of personal protective equipment is crucial to prevent skin contact, inhalation, and eye exposure.[1][2][3][4]
-
Eye and Face Protection: Always wear appropriate protective eyeglasses or chemical safety goggles.[2] For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[2] Given the potential for sensitization, selecting gloves with appropriate chemical resistance is important.
-
Lab Coat/Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[2]
-
-
Respiratory Protection: In situations where dust may be generated or when working outside of a well-ventilated area, respiratory protection should be worn.[1][2] A particle filter or a respirator appropriate for the potential airborne concentration is recommended.
Occupational Exposure Limits
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | Not Established | No specific OEL has been set by major regulatory bodies like OSHA or ACGIH.[7][8] |
| Occupational Exposure Band (OEB) | To be Determined | In the absence of an OEL, an internal risk assessment should be conducted to assign an OEB, which will guide handling procedures.[3][5] |
Operational Plan: Safe Handling and Procedures
Adherence to standardized operating procedures is critical for minimizing exposure and ensuring the integrity of your research.
General Handling Precautions
-
Work in a well-ventilated area. Local exhaust ventilation may be necessary for procedures that could generate airborne particles.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the substance.[1]
-
Wash hands thoroughly after handling.[1]
-
Remove and wash contaminated clothing before reuse.[1]
Spill Management Protocol
In the event of a spill, a swift and organized response is necessary to contain the material and decontaminate the area.
-
Evacuate and Secure the Area: Non-essential personnel should be evacuated from the affected area.[3][6]
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate personal protective equipment as outlined above.
-
Contain the Spill: For solid spills, carefully sweep or scoop up the material to avoid creating dust. A damp cloth or a filtered vacuum can be used for cleaning up dry solids.[3][6]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Collect and Dispose of Waste: Place all contaminated materials, including cleaning supplies and PPE, into a suitable, sealed, and properly labeled container for disposal.[1][3][6]
References
- 1. biocrick.com [biocrick.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. ftp.cdc.gov [ftp.cdc.gov]
- 8. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
